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4-Bromo-3-fluoropyridine-2-sulfonyl fluoride Documentation Hub

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  • Product: 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride
  • CAS: 2253641-20-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism and Application of Sulfonyl Fluorides in Chemical Biology

Foreword: The Rise of a Privileged Warhead In the landscape of chemical biology and drug discovery, the pursuit of precision and efficacy is relentless. Targeted covalent inhibitors (TCIs) have re-emerged as a powerful m...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rise of a Privileged Warhead

In the landscape of chemical biology and drug discovery, the pursuit of precision and efficacy is relentless. Targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to engage challenging targets.[1][2] Historically, this field has been dominated by electrophiles targeting the uniquely nucleophilic cysteine residue. However, the scarcity of cysteine in many protein binding sites has been a significant limitation.[1][3]

Enter the sulfonyl fluoride (SF) moiety. Once relegated to the classic toolkit of serine protease inhibitors like PMSF, sulfonyl fluorides have been revitalized as a uniquely versatile and "privileged" electrophilic warhead.[4][5][6] Their remarkable balance of stability in aqueous physiological environments and tunable reactivity towards a broader range of nucleophilic amino acids—including serine, threonine, tyrosine, lysine, and histidine—has unlocked new frontiers in protein science.[4][7][8] This guide provides a deep dive into the core mechanism of sulfonyl fluorides, the causal logic behind their application, and field-proven protocols for their use as transformative tools for researchers, scientists, and drug development professionals.

The Chemistry of Control: Understanding the Sulfonyl Fluoride Moiety

The utility of the sulfonyl fluoride group is rooted in the unique properties of the sulfur(VI)-fluorine bond. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater hydrolytic stability and resistance to reduction, making them compatible with complex biological systems.[4][6][9] This stability is not a sign of inertness but rather of controlled, context-dependent reactivity.

The central mechanism of action is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry.[3][8][10] In this reaction, a nucleophilic amino acid side chain in a protein binding pocket attacks the electrophilic sulfur atom of the SF moiety. This forms a stable covalent sulfonyl or sulfonamide bond and displaces the fluoride ion. The reaction's efficiency is not solely dependent on the intrinsic reactivity of the SF group but is profoundly influenced by the protein's microenvironment, an effect known as "proximity-enhanced bioreactivity."[11][12]

The Role of the Protein Microenvironment

A key determinant of SF reactivity is the effective concentration achieved when the probe reversibly binds to its target protein. This initial non-covalent association positions the SF warhead optimally for a subsequent intramolecular reaction with a nearby nucleophile.[2][13] Furthermore, the local environment can dramatically enhance the nucleophilicity of amino acid residues. For instance:

  • Tyrosine: The presence of nearby basic residues (Lys, His, Arg) can deprotonate the tyrosine's phenolic hydroxyl group, lowering its pKa and rendering it a more potent nucleophile for attacking the SF group.[14]

  • Lysine: Proximity to acidic residues (Asp, Glu) can similarly modulate the pKa of the lysine's epsilon-amino group, facilitating its reaction.[14]

  • Serine/Threonine: In serine hydrolases, the catalytic triad (Ser, His, Asp) polarizes the serine's hydroxyl group, increasing its nucleophilicity by orders of magnitude and enabling rapid reaction with SF probes.[4][15]

This context-dependent reactivity is the foundation of the SF moiety's selectivity, allowing it to label specific residues with high precision in a complex proteome.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification (SuFEx) Probe Sulfonyl Fluoride Probe (R-SO₂F) Target Target Protein (with nucleophile Nu:) Probe->Target KI (Non-covalent Association) Complex Reversible Complex [Protein•••Probe] Covalent_Adduct Covalent Adduct (Protein-SO₂-R) + F⁻ Complex->Covalent_Adduct kinact (Irreversible Reaction) cluster_Enrichment Enrichment & ID (Biotin) cluster_Visualization Visualization (Fluorophore) Proteome Native Proteome (e.g., Cell Lysate) Labeling Covalent Labeling of Active Enzymes Proteome->Labeling Probe Alkyne-SF Probe Probe->Labeling Click Click Chemistry (e.g., CuAAC) Labeling->Click TaggedProteome Tagged Proteome Click->TaggedProteome Tag Azide-Biotin or Azide-Fluorophore Tag->Click Streptavidin Streptavidin Beads TaggedProteome->Streptavidin Biotin Path SDSPAGE SDS-PAGE TaggedProteome->SDSPAGE Fluorophore Path Wash Wash & Elute Streptavidin->Wash MS LC-MS/MS Analysis (Protein ID) Wash->MS Scan Fluorescence Scan SDSPAGE->Scan

Workflow for Activity-Based Protein Profiling (ABPP) using a clickable SF probe.

Field-Proven Protocol: Competitive ABPP for Target Engagement Validation

This protocol describes a self-validating system to confirm that a novel, non-probe-based sulfonyl fluoride inhibitor engages its intended target within a complex cellular proteome. The principle is that pre-incubation with the inhibitor will block the active site of the target protein, preventing its subsequent labeling by a broad-spectrum, clickable SF probe.

Materials:

  • Cultured mammalian cells

  • Test Inhibitor (with SF warhead), 10 mM stock in DMSO

  • Broad-spectrum, alkyne-functionalized SF probe (e.g., an alkynyl-SF derivative of a promiscuous kinase inhibitor), 1 mM stock in DMSO

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4, with protease inhibitors

  • Click Chemistry Reagents: Azide-biotin tag, CuSO₄, TBTA ligand, sodium ascorbate

  • Streptavidin agarose beads

  • SDS-PAGE and Western Blotting reagents or Mass Spectrometry sample preparation reagents

Methodology:

  • Cell Treatment (Inhibitor Incubation):

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with varying concentrations of your test inhibitor (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours at 37°C. This allows the inhibitor to engage its target(s) in a live-cell context.

  • Proteome Harvesting:

    • Wash cells twice with cold PBS.

    • Lyse cells in cold Lysis Buffer.

    • Clarify lysate by centrifugation (14,000 rpm, 15 min, 4°C).

    • Normalize protein concentration for all samples using a BCA assay. This is critical for quantitative comparison.

  • Probe Labeling (Competition Assay):

    • To 100 µg of normalized proteome from each condition, add the alkyne-SF probe to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature. The probe will label active sites that were not previously occupied by your test inhibitor.

  • Click Chemistry Reaction:

    • To each labeled lysate, add the click chemistry reaction cocktail: Azide-biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin agarose beads to each sample and incubate for 1 hour with rotation at 4°C to capture biotinylated proteins.

    • Wash the beads extensively (e.g., 3x with 0.1% SDS in PBS, 3x with PBS) to remove non-specifically bound proteins.

  • Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

    • For Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the intended target protein. A dose-dependent decrease in the band intensity in the inhibitor-treated lanes compared to the vehicle control confirms target engagement.

    • For Mass Spectrometry Analysis: Perform on-bead digestion of the captured proteins, followed by LC-MS/MS analysis. Quantitative proteomics will reveal a dose-dependent decrease in the spectral counts or reporter ion intensity for the target protein, providing unbiased confirmation of engagement.

Causality and Self-Validation: The logic of this protocol is self-validating. A positive result (a decrease in probe labeling) is directly caused by the inhibitor occupying the active site, thereby demonstrating target engagement at a functional level within the native cellular environment.

The Future is Covalent and Versatile

The sulfonyl fluoride moiety has firmly established itself as more than just a classic reagent; it is a key enabler of modern chemical biology and covalent drug discovery. [16][17]Its unique balance of stability and context-dependent reactivity, coupled with its ability to target a wide range of nucleophilic residues, provides a powerful platform for developing highly selective chemical probes and next-generation covalent therapeutics. [2][18]As our understanding of protein structure and microenvironments deepens, the rational design of SF-based molecules will continue to expand the boundaries of the druggable proteome, offering innovative solutions for previously intractable biological targets.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Royal Society of Chemistry.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry.
  • Sulfonyl Fluorides. (2025). Enamine.
  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. (2016). PubMed. [Link]

  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. (n.d.). Benchchem.
  • A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). PubMed. [Link]

  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology. (n.d.). Benchchem.
  • Advances in sulfur fluoride exchange for chemical biology. (n.d.). ChemRxiv.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022). PubMed. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Organic & Biomolecular Chemistry.
  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (2023). Bioorganic Chemistry.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.
  • Advances in sulfur fluoride exchange for chemical biology. (n.d.). ChemRxiv.
  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC - NIH. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023).
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). PMC. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). European Journal of Organic Chemistry.
  • Structure-based design and analysis of SuFEx chemical probes. (2020). PMC - NIH. [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (n.d.). ChemRxiv.
  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed. [Link]

  • A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. (2024). PubMed. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science (RSC Publishing).
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). PMC. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). Semantic Scholar. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). Journal of the American Chemical Society. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PubMed. [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. (2020). PNAS. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). PMC. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (2013). Journal of the American Chemical Society. [Link]

  • A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. (n.d.). Benchchem.
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. (2018). PNAS. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). ChemMedChem.
  • Deoxyfluorination with Sulfonyl Fluorides. (n.d.). Princeton Dataspace. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC. [Link]

  • Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. (2013). PubMed. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St

Sources

Exploratory

The Emergence of a Versatile Hub: Unlocking SuFEx Potential with 4-Bromo-3-fluoropyridine-2-sulfonyl Fluoride

An In-Depth Technical Guide Abstract Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly ascended as a next-generation click chemistry platform, prized for its reliability and the stability of the linkages it creates.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly ascended as a next-generation click chemistry platform, prized for its reliability and the stability of the linkages it creates.[1][2][3] Central to this technology are "SuFExable hubs"—molecules bearing the sulfonyl fluoride (-SO₂F) group, which exhibit a unique balance of stability and latent reactivity.[4][5] This guide delves into the strategic role of a particularly promising, multifunctional hub: 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride. We will explore its synthesis, unique reactivity profile conferred by its three distinct functional handles, and its application as a powerful connective tool in drug discovery, chemical biology, and materials science. This document serves as a technical resource for researchers aiming to leverage this scaffold for the modular assembly of complex functional molecules.

The SuFEx Paradigm: Stability Meets Reactivity

Introduced by Sharpless and co-workers in 2014, SuFEx click chemistry is founded on the remarkable properties of the sulfur(VI)-fluoride bond.[6][7] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are exceptionally stable to hydrolysis, oxidation, and reduction, yet can be spurred into highly efficient reactions with nucleophiles under specific catalytic conditions.[4] This combination of stability and controlled reactivity makes them ideal for constructing robust molecular linkages (-SO₂-O-, -SO₂-N-) in complex chemical environments.[5][8]

The core SuFEx transformation involves the exchange of the S-F bond with a nucleophile, typically an alcohol (often as a silyl ether) or an amine.[1][9] This process is generally not spontaneous and requires activation to transition the fluoride from a tightly bound covalent partner to a competent leaving group.

Mechanism of Activation

The activation of the S-F bond is crucial for the SuFEx reaction to proceed.[5] Catalysis is typically achieved using organic bases or by leveraging silicon's high affinity for fluoride.

  • Base Catalysis: Tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and hindered guanidine bases (e.g., BTMG) are effective catalysts.[8] They are believed to function by deprotonating the incoming nucleophile or by forming a hypervalent silicon intermediate with silyl ethers, which facilitates the fluoride transfer.[8][10]

  • Silicon-Mediated Activation: In reactions involving silyl ethers (R-OSiMe₃), the formation of the highly stable Si-F bond provides a thermodynamic driving force for the reaction. The catalyst assists in this fluoride transfer process.[8][11]

Caption: A potential route for the synthesis of the title compound.

Orthogonal Reactivity Profile

The strategic value of this molecule lies in the ability to address each of its functional groups independently.

  • The SuFEx Handle (C2-SO₂F): This is the primary reactive site for SuFEx click chemistry. It readily couples with O- and N-nucleophiles under catalytic conditions to form highly stable sulfonate ester or sulfonamide linkages. Its reactivity allows for the attachment of molecular fragments, polymers, or biomolecules. [4]

  • The Cross-Coupling Handle (C4-Br): The bromine atom serves as a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. [12]This allows for the introduction of a vast array of aryl, alkyl, alkynyl, or amino substituents, providing a powerful vector for molecular diversification. This reaction is orthogonal to the SuFEx chemistry at the C2 position.

  • The Modulating Handle (C3-F): The fluorine atom is not typically a reactive handle but plays a crucial role in modulating the molecule's properties. Its strong electron-withdrawing nature influences the electronics of the pyridine ring, potentially affecting the reactivity of both the -SO₂F and -Br groups. Furthermore, in a drug discovery context, fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. [13][14][15]

Orthogonal_Reactivity Figure 3: Orthogonal Reactivity of the Hub center_node 4-Bromo-3-fluoropyridine -2-sulfonyl fluoride sufex_product SuFEx Product (Sulfonate Ester) center_node->sufex_product coupling_product Cross-Coupling Product (Biaryl Pyridine) center_node->coupling_product fluoro_effect C3-F (Electronic & Property Modulation) center_node->fluoro_effect sufex_reagent R-OH, Catalyst sufex_reagent->center_node C2-SO₂F (SuFEx Reaction) coupling_reagent R'-B(OH)₂, Pd Catalyst coupling_reagent->center_node C4-Br (Suzuki Coupling)

Caption: The three distinct functional handles of the title compound.

Applications in Medicinal Chemistry and Beyond

The unique architecture of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride makes it an exceptionally powerful tool for the rapid assembly of molecular libraries and the development of targeted chemical probes.

  • Fragment-Based Drug Discovery (FBDD): The hub can be used to link two different fragments. First, a fragment can be attached via SuFEx chemistry. The resulting molecule can then be elaborated by introducing a second fragment library via cross-coupling at the bromine position. This modular approach accelerates the exploration of chemical space around a biological target.

  • Covalent Inhibitors and Chemical Probes: The sulfonyl fluoride group can act as a covalent warhead, reacting with nucleophilic amino acid residues (e.g., tyrosine, serine, lysine, histidine) in a protein binding site. [16][17]The pyridine scaffold can be elaborated via cross-coupling to generate a high-affinity recognition element, guiding the reactive -SO₂F warhead to its target. This strategy is increasingly used to develop potent and selective chemical probes and irreversible inhibitors. [17][18]* Materials Science: The ability to form robust sulfonate ester or sulfonamide linkages makes SuFEx an attractive tool for polymer chemistry. [7]This hub could be used to create novel polymers with tailored electronic and physical properties by incorporating different monomers through its orthogonal reactive sites.

Experimental Protocols

The following protocols are generalized procedures intended to serve as a starting point. Optimization for specific substrates is highly recommended.

Protocol 1: Accelerated SuFEx (ASCC) with an Alcohol

This protocol is adapted from the "Accelerated SuFEx Click Chemistry" methodology, which utilizes a synergistic catalyst system for rapid and efficient coupling. [8] Materials:

  • 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (1.0 equiv)

  • Alcohol (R-OH, 1.1 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 0.1 equiv)

  • Hexamethyldisilazane (HMDS, 1.0 equiv)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride and the desired alcohol.

  • Dissolve the solids in the anhydrous solvent (to a concentration of ~0.2 M).

  • Add HMDS followed by the BTMG catalyst via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5-60 minutes. [8]5. Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonate ester.

Protocol 2: Suzuki Cross-Coupling of the Aryl Bromide

This protocol describes a standard procedure for functionalizing the C4-Bromo position.

Materials:

  • SuFEx-modified pyridyl bromide (from Protocol 1, 1.0 equiv)

  • Boronic acid or ester (R-B(OH)₂, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane/Water or Toluene/Water, 4:1)

Procedure:

  • To a reaction flask, add the pyridyl bromide substrate, the boronic acid, and the base.

  • Add the solvent system and degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is more than just another SuFEx reagent; it is a highly versatile and powerful connective hub. Its orthogonally addressable functional groups—the SuFExable sulfonyl fluoride, the cross-coupling-ready bromide, and the property-modulating fluoride—provide a sophisticated platform for the modular construction of complex molecules. For researchers in drug discovery, this scaffold offers an accelerated path to generating diverse chemical libraries and precision-engineered covalent probes. As the applications of SuFEx chemistry continue to expand, the strategic deployment of such multi-functional hubs will undoubtedly be at the forefront of innovation in chemical synthesis, enabling the rapid and reliable assembly of the functional molecules of the future.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). National Science Review. Available at: [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2018). Journal of Fluorine Chemistry, 213, 87-112. Available at: [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. Available at: [Link]

  • The growing applications of SuFEx click chemistry. (2021). CSHL Scientific Digital Repository. Available at: [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2022). Angewandte Chemie International Edition, 61(15), e202115922. Available at: [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023). ACS Catalysis. Available at: [Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. (2020). ACS Omega. Available at: [Link]

  • a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... (n.d.). ResearchGate. Available at: [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024). Chemistry – A European Journal. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters, 33(5), 2235-2246. Available at: [Link]

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). (2020). Bio-protocol, 10(11), e3637. Available at: [Link]

  • New click chemistry reaction: sulfur fluoride exchange. (2014). McGraw Hill's AccessScience. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). Catalysts, 11(7), 830. Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2016). Chemical Science, 7(12), 6839-6843. Available at: [Link]

  • Sulfur fluoride exchange. (2023). Nature Reviews Methods Primers, 3, 58. Available at: [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. (2025). Chemical Science. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). Molecules, 28(7), 3073. Available at: [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020). RSC Chemical Biology, 1(1), 16-27. Available at: [Link]

  • 4-bromo-3-fluoropyridine-2-sulfonyl fluoride — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University. Available at: [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. (2025). Chemical Science. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2022). RSC Advances, 12(18), 11076-11116. Available at: [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Medicinal Chemistry, 15, 607-611. Available at: [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026). RSC Medicinal Chemistry. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. Available at: [Link]

Sources

Foundational

Advanced Covalent Chemical Probes: The Emergence of Fluoropyridine Sulfonyl Fluorides

Executive Summary: The Paradigm Shift in Covalent Probes For decades, the design of covalent chemical probes and irreversible inhibitors has been dominated by acrylamides targeting highly nucleophilic, non-catalytic cyst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Covalent Probes

For decades, the design of covalent chemical probes and irreversible inhibitors has been dominated by acrylamides targeting highly nucleophilic, non-catalytic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach inherently limits the scope of targetable proteins[1]. To expand the druggable proteome, chemical biologists have pivoted toward electrophiles capable of engaging harder nucleophiles, such as tyrosine, lysine, histidine, and serine.

Among these next-generation warheads, fluoropyridine sulfonyl fluorides have emerged as a highly sophisticated, bifunctional motif. By synergizing the microenvironment-activated Sulfur(VI) Fluoride Exchange (SuFEx) chemistry of sulfonyl fluorides with the electronic tunability and nucleophilic aromatic substitution (SNAr) potential of fluoropyridines, researchers can now design probes with unprecedented precision, tunable reaction kinetics, and multimodal imaging capabilities[2][3][4].

Mechanistic Causality: Why Fluoropyridine Sulfonyl Fluorides?

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture succeeds where traditional electrophiles fail. The efficacy of a fluoropyridine sulfonyl fluoride probe is not derived from brute-force reactivity, but from a calculated thermodynamic and kinetic balance.

The SuFEx Warhead: Quiescent Until Provoked

Sulfonyl fluorides (R-SO₂F) are privileged warheads because they exhibit a unique stability-reactivity dichotomy[5]. Unlike sulfonyl chlorides, which undergo rapid heterolytic cleavage and hydrolyze indiscriminately in aqueous media, sulfonyl fluorides are highly resistant to reduction and thermodynamic cleavage[6].

The S-F bond remains "quiescent" in biological buffers. It requires microenvironmental catalysis to activate. When the probe binds to its target protein, neighboring residues (often hydrogen-bond donors) interact with the fluorine atom, lowering the activation energy barrier for the S(VI) center[1][2]. This proximity-driven activation allows for selective nucleophilic attack by the hard nucleophiles (e.g., the phenolate of Tyrosine or the -amino group of Lysine) present in the active site[5].

SuFEx_Mechanism Probe Fluoropyridine Sulfonyl Fluoride (Quiescent Electrophile) Pocket Protein Binding Pocket (Microenvironment) Probe->Pocket Non-covalent binding Activation H-Bonding to Fluorine (Catalytic Activation) Pocket->Activation Proximity effect Nucleophile Nucleophilic Attack (Tyr, Lys, His, Ser) Activation->Nucleophile S(VI) center exposed Adduct Stable Sulfonate/Sulfonamide Covalent Adduct Nucleophile->Adduct Fluoride elimination

Mechanism of microenvironment-catalyzed SuFEx reaction in protein binding pockets.

The Fluoropyridine Scaffold: Electronic Tuning and Dual-Reactivity

Integrating a fluoropyridine ring adjacent to the sulfonyl fluoride provides three distinct mechanistic advantages:

  • Inductive Tuning: The electron-deficient nature of the fluoropyridine ring exerts a strong inductive pull, lowering the LUMO of the sulfonyl fluoride. This accelerates SuFEx kinetics without compromising the intrinsic stability of the S-F bond.

  • SNAr Dual-Reactivity: Fluoropyridines are themselves quiescent affinity labels. Upon protonation of the pyridine nitrogen in acidic active sites, the ring becomes highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) with proximal cysteines[3][4]. This allows the probe to adapt to the specific nucleophilic topography of the binding pocket.

  • Translational PET Imaging: The fluorine atoms on either the pyridine ring or the sulfonyl group serve as ideal handles for late-stage nucleophilic radiofluorination. Exchanging F for F enables the direct conversion of the chemical probe into a Positron Emission Tomography (PET) imaging agent for in vivo target occupancy studies[7][8].

Quantitative Profiling of Covalent Warheads

To rationally select a warhead, one must compare their kinetic and thermodynamic profiles. The table below summarizes the causality behind warhead selection in modern probe development.

Warhead ClassPrimary Amino Acid TargetsReactivity TriggerAqueous Stability ( )Key Advantage
Acrylamide Cysteine (Cys)Michael Addition (Soft)High (>24h)Highly specific for thiolates; clinically validated.
Chloroacetamide Cys, Lysine (Lys)S 2ModerateFast labeling kinetics; useful for highly reactive pockets.
Aryl Sulfonyl Fluoride Tyr, Lys, His, SerSuFEx (Hard)High (>24h)Expands targetable proteome beyond Cys[5].
Fluoropyridine Sulfonyl Fluoride Tyr, Lys, His, CysSuFEx + S ArTunableDual-reactivity, F PET compatibility, tunable pK [3][8].

Self-Validating Experimental Workflows

According to the Chemical Probes Portal guidelines, the utility of a covalent probe is entirely dependent on proving that its labeling is driven by specific binding affinity rather than indiscriminate chemical reactivity[9]. The following protocols are designed as self-validating systems.

Protocol 1: Kinetic Characterization ( )

Causality: values for covalent inhibitors are inherently time-dependent and therefore arbitrary without kinetic context. Reporting the binding affinity ( ) and the maximum rate of inactivation ( ) isolates the non-covalent recognition event from the covalent bond-forming event[9].

  • Preparation: Purify the target recombinant protein and establish a continuous activity assay (e.g., fluorogenic substrate cleavage).

  • Incubation: Incubate the target protein with varying concentrations of the fluoropyridine sulfonyl fluoride probe (spanning 0.1× to 10× the estimated ).

  • Time-Course Measurement: Continuously monitor enzymatic activity over 60–120 minutes.

  • Data Extraction: Calculate the observed rate constant ( ) for each concentration using a first-order decay model.

  • Validation: Plot versus probe concentration ([I]). Fit the data to the hyperbolic equation . A hyperbolic curve validates that inactivation is a two-step process (reversible binding followed by covalent modification), proving specific target engagement.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: To prove that the probe engages its target in a complex biological matrix without off-target toxicity, we use competitive ABPP. By pre-incubating with a reversibly binding competitor, true target engagement will show a loss of signal, whereas non-specific highly reactive sites will remain labeled.

  • In Situ Labeling: Divide live cells into three cohorts:

    • Vehicle Control (DMSO).

    • Probe Only (e.g., 1 M fluoropyridine sulfonyl fluoride equipped with an alkyne handle).

    • Competitor + Probe (Pre-incubate with 10 M of a known reversible ligand, followed by 1 M probe).

  • Lysis & Extraction: Lyse cells using a mild non-denaturing buffer (1% NP-40) to preserve protein-probe adducts.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe's alkyne handle.

  • Enrichment: Incubate the proteome with streptavidin-agarose beads for 2 hours. Wash stringently (SDS, urea) to remove non-covalently bound proteins.

  • LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via quantitative LC-MS/MS to identify the specific site of labeling (e.g., identifying a mass shift corresponding to the sulfonyl adduct on a specific Tyrosine residue).

ABPP_Workflow Step1 Live Cell Incubation Step2 Cell Lysis & Extraction Step1->Step2 Step3 Click Chemistry (Biotinylation) Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Proteomics Step4->Step5

ABPP workflow for validating covalent probe engagement and proteome-wide selectivity.

Conclusion & Future Perspectives

The integration of fluoropyridines with sulfonyl fluorides represents a masterclass in electrophile tuning. By leveraging the microenvironment-dependent activation of SuFEx chemistry alongside the inductive and SNAr capabilities of the fluoropyridine ring, researchers can target previously "undruggable" non-cysteine residues with high fidelity[2][3]. Furthermore, the inherent compatibility of these scaffolds with F radiolabeling bridges the gap between in vitro chemoproteomics and in vivo clinical imaging, streamlining the drug development pipeline[7][8].

References

  • Sulfur fluoride exchange - PMC - NIH - nih.gov -[Link]

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH - nih.gov -[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing - rsc.org -[Link]

  • Synthesis of 18F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination | Organic Letters - acs.org - [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH - nih.gov -[Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC - nih.gov - [Link]

  • Covalent Inhibitor Criteria - the Chemical Probes Portal - chemicalprobes.org - [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - researchgate.net -[Link]

Sources

Exploratory

Spectroscopic Data Interpretation for 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride: A Comprehensive Guide

Executive Summary The molecule 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) click c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The presence of four distinct substituents—a bromine atom, an aromatic fluorine, a sulfonyl fluoride group, and the pyridine nitrogen—creates a complex, highly polarized electronic environment. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic peak assignments. Here, we will dissect the causality behind the spectroscopic phenomena, providing a self-validating analytical framework for researchers to unequivocally confirm the regiochemistry and structural integrity of this molecule.

Analytical Workflow & Structural Anatomy

To prevent mischaracterization caused by isobaric impurities or regioisomers, structural elucidation must follow an orthogonal workflow. Mass spectrometry validates the atomic composition, infrared spectroscopy confirms the functional groups, and multinuclear NMR maps the exact connectivity.

AnalyticalWorkflow Sample 4-Bromo-3-fluoropyridine- 2-sulfonyl fluoride MS HRMS Analysis (Isotope Profiling) Sample->MS m/z & Br isotopes IR ATR-FTIR (Functional Groups) Sample->IR SO2 & S-F stretches NMR Multinuclear NMR (Structural Elucidation) Sample->NMR 1H, 13C, 19F nuclei NMR_19F 19F NMR SO2F & 3-F NMR->NMR_19F NMR_1H 1H NMR H-5 & H-6 NMR->NMR_1H NMR_13C 13C NMR Carbon Backbone NMR->NMR_13C

Figure 1: Orthogonal spectroscopic workflow for structural validation.

Mass Spectrometry (MS): Isotopic Signatures

The first step in our analytical engine is High-Resolution Mass Spectrometry (HRMS). The critical diagnostic feature of this molecule is the presence of the bromine atom at the C-4 position. Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

Causality & Interpretation: When ionized, the molecule will not produce a single molecular ion peak but rather a distinct "twin peak" isotopic envelope separated by 2 m/z units. If this 1:1 ratio is absent, the molecule has either undergone debromination during synthesis or the sample is heavily contaminated.

Table 1: HRMS Diagnostic Ions Summary
Ion SpeciesTheoretical m/zRelative AbundanceDiagnostic Significance
[M( ‘79Br‘ )]⁺256.8957~100%Base molecular ion
[M( ‘81Br‘ )]⁺258.8936~98%Confirms retention of the 4-bromo substituent
[M-SO₂F]⁺173.9340VariableConfirms the presence of the labile sulfonyl fluoride group

Vibrational Spectroscopy (IR): Functional Group Verification

Fourier Transform Infrared (FT-IR) spectroscopy provides rapid confirmation of the sulfonyl fluoride moiety. While sulfonyl chlorides are highly moisture-sensitive, sulfonyl fluorides are hydrolytically stable and resistant to reduction[1]. This stability is due to the high bond dissociation energy of the S-F bond, which is clearly visible in the IR spectrum.

Causality & Interpretation: The hexavalent sulfur atom bonded to two highly electronegative oxygen atoms and a fluorine atom results in intense, high-frequency stretching vibrations. The asymmetric ( νas​ ) and symmetric ( νs​ ) SO₂ stretches dominate the spectrum, while the S-F stretch provides the definitive fingerprint for the SuFEx-ready functional group.

Table 2: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)Peak ShapeAssignmentCausality / Note
~1410Strong νas​ (SO₂)Asymmetric stretch of the highly polarized sulfonyl group
~1210Strong νs​ (SO₂)Symmetric stretch of the sulfonyl group
~1250Medium ν (C-F)Aromatic C-F stretch (C-3 position)
~790Strong ν (S-F)Highly diagnostic for sulfonyl fluorides; absence indicates hydrolysis

Nuclear Magnetic Resonance (NMR): The Core Analytical Engine

NMR is the definitive tool for proving regiochemistry. The interplay between ‘1H‘ , ‘13C‘ , and ‘19F‘ nuclei creates a highly specific spin-spin coupling network.

‘19F‘ NMR: Orthogonal Fluorine Environments

The molecule contains two completely orthogonal fluorine environments:

  • The Sulfonyl Fluoride (-SO₂F): Unlike typical organofluorines that resonate upfield (negative ppm), the SO₂F fluorine is highly deshielded. The strong electron-withdrawing nature of the hexavalent sulfur strips electron density from the fluorine nucleus, shifting it into the positive ppm range, typically between +60 to +70 ppm[2].

  • The Aromatic Fluorine (3-F): This fluorine is shielded by the aromatic ring current and typically resonates around -120 to -125 ppm[3]. Because chemical shifts can vary by as much as 10 ppm depending on the solvent's dielectric constant, internal referencing is critical[4].

‘1H‘ NMR: Pyridine Ring Protons

The pyridine ring contains only two protons: H-5 and H-6.

  • H-6 is adjacent to the electronegative pyridine nitrogen, making it the most deshielded proton ( δ ~8.60 - 8.80 ppm). It appears as a doublet due to ortho-coupling with H-5 ( 3JHH​ 5.0 Hz).

  • H-5 is flanked by H-6 and the bulky bromine atom. It resonates slightly upfield ( δ ~7.90 - 8.10 ppm) and appears as a doublet of doublets (dd) because it couples to H-6 ( 3JHH​ ) and experiences long-range heteronuclear coupling with the 3-F atom ( 4JHF​ 6.0 Hz).

‘13C‘ NMR: Carbon Backbone and Heteronuclear Coupling

The ‘13C‘ spectrum is defined by massive carbon-fluorine scalar couplings. The 1JCF​ coupling between C-3 and the directly attached 3-F is exceptionally large ( 260 Hz). This arises from the high s-orbital character of the C-F bond in the sp² hybridized aromatic ring, which facilitates strong Fermi contact interaction.

Table 3: Multinuclear NMR Chemical Shifts and Couplings (in CDCl₃)
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
‘19F‘ SO₂F+65.0 to +67.0s (or d) 5JFF​ < 5 Hz (if resolved)
‘19F‘ 3-F-120.0 to -125.0dd 4JHF​ 6.0 Hz
‘1H‘ H-68.60 - 8.80d 3JHH​ = 5.0 Hz
‘1H‘ H-57.90 - 8.10dd 3JHH​ = 5.0, 4JHF​ = 6.0
‘13C‘ C-3155.0 - 160.0d 1JCF​ 260 Hz
‘13C‘ C-2145.0 - 150.0d 2JCF​

25 Hz

SpinCoupling cluster_F Fluorine Nuclei cluster_C Carbon Nuclei cluster_H Proton Nuclei F_SO2 SO2F F3 3-F F_SO2->F3 5J_FF C2 C-2 F3->C2 2J_CF (~25 Hz) C3 C-3 F3->C3 1J_CF (~260 Hz) C4 C-4 F3->C4 2J_CF (~20 Hz) H5 H-5 F3->H5 4J_HF (~6 Hz) H6 H-6 H5->H6 3J_HH (~5 Hz)

Figure 2: Key homo- and heteronuclear spin-spin coupling networks.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. Do not deviate from the internal checks provided.

Protocol 1: Quantitative Multinuclear NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 600 µL of anhydrous CDCl₃.

    • Self-Validation Check: Ensure CDCl₃ is stored over silver foil or basic alumina to prevent trace DCl formation. Acidic CDCl₃ will protonate the pyridine nitrogen, drastically shifting the ‘1H‘ and ‘13C‘ signals and invalidating database comparisons.

  • Step 2: Internal Referencing. Add 0.05% v/v TMS (for ‘1H‘ / ‘13C‘ ) and a known concentration of 4,4'-difluorobenzophenone ( δ -105.7 ppm) as an internal standard for ‘19F‘ NMR to mitigate solvent-dependent shift variability[4].

  • Step 3: Acquisition Parameters.

    • ‘1H‘ NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2s.

    • ‘19F‘ NMR: 376 MHz, 64 scans, D1 = 3s. Caution: First acquire with ‘1H‘ decoupling ( ‘19F{1H}‘ ) to simplify the 3-F multiplet, followed by a proton-coupled ‘19F‘ spectrum to extract JHF​ values.

    • ‘13C‘ NMR: 100 MHz, 1024 scans, D1 = 2s.

  • Step 4: Data Processing. Apply a 0.3 Hz exponential line broadening for ‘1H‘ / ‘19F‘ and 1.0 Hz for ‘13C‘ .

Protocol 2: ATR-FTIR Functional Group Validation
  • Step 1: Background Acquisition. Collect a 32-scan background of the clean diamond ATR crystal in ambient air.

  • Step 2: Sample Application. Deposit 2-3 mg of neat solid directly onto the crystal. Engage the pressure anvil until the force indicator turns green.

    • Self-Validation Check: The baseline of the raw spectrum must remain flat. A sloping baseline indicates poor crystal contact or excessive scattering, requiring sample re-application.

  • Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Step 4: Diagnostic Verification. Confirm the presence of the ~790 cm⁻¹ S-F stretch. If this peak is absent, the sulfonyl fluoride has likely degraded into a sulfonic acid.

Protocol 3: HRMS Isotopic Profiling
  • Step 1: Solution Prep. Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile.

  • Step 2: Ionization. Utilize Electrospray Ionization in positive mode (ESI+).

  • Step 3: Acquisition. Scan the mass range from m/z 100 to 500.

  • Step 4: Isotope Ratio Analysis.

    • Self-Validation Check: Extract the exact masses at 256.89 and 258.89. The intensity ratio MUST be 1:1 ( ± 5%). A deviation indicates either isobaric interference in the mass analyzer or chemical loss of the bromine atom.

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 4-Bromo-3-fluoropyridine-2-sulfonyl Fluoride in SuFEx and Orthogonal Workflows

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Executive Summary & Strategic Rationale

In modern drug discovery and chemical biology, the demand for modular, highly functionalized building blocks has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride represents a premier, trifunctional hub designed for advanced modular synthesis.

Unlike simple aryl sulfonyl fluorides, this heteroaromatic scaffold presents a unique electronic environment. The synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-fluoro substituent render the 2-sulfonyl fluoride exceptionally electrophilic, yet it retains the classic thermodynamic stability of the S(VI)–F bond against reduction and hydrolysis . Furthermore, the molecule offers three orthogonal vectors for diversification:

  • C2 Sulfonyl Fluoride: The primary SuFEx hub for forming stable S–O and S–N linkages.

  • C4 Bromide: A prime site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • C3 Fluoride: An activated site for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

Because heteroaryl sulfonyl fluorides can exhibit sluggish reactivity under classical SuFEx conditions (e.g., DBU with pre-formed silyl ethers), this guide leverages the Accelerated SuFEx Click Chemistry (ASCC) protocol . This methodology bypasses the tedious pre-silylation of nucleophiles, enabling direct, rapid coupling with alcohols and amines.

Orthogonal Reactivity Workflow

The true value of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride lies in the chemoselectivity of its functional groups. By controlling the reaction conditions, researchers can sequentially address the C2, C4, and C3 positions without cross-reactivity.

OrthogonalReactivity Hub 4-Bromo-3-fluoropyridine- 2-sulfonyl fluoride SuFEx SuFEx Reaction (C2) S-O / S-N Bond Formation Hub->SuFEx BTMG, HMDS ROH / RNH2 Suzuki Suzuki Coupling (C4) C-C Bond Formation Hub->Suzuki Pd Catalyst Ar-B(OH)2 SNAr SNAr Reaction (C3) C-N / C-O Bond Formation Hub->SNAr Nucleophile Heat

Orthogonal reactivity pathways of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride.

Comparative Data: Catalyst Selection for Heteroaryl SuFEx

Selecting the correct catalyst is critical. The highly deactivated nature of heteroaryl sulfonyl fluorides often leads to catalyst degradation (e.g., DBU hydrolysis) and prolonged reaction times in classical setups. The table below summarizes the quantitative performance of various catalyst systems, highlighting the superiority of the ASCC system for this specific substrate .

Catalyst SystemNucleophile ScopeCatalyst LoadingReaction TimeChemoselectivity & Performance Notes
DBU Pre-formed Aryl Silyl Ethers10–30 mol%12–24 hSluggish for heteroaryls; risk of DBU hydrolysis.
BEMP Pre-formed Aryl Silyl Ethers5–20 mol%4–12 hModerate improvement over DBU; expensive.
BTMG + HMDS (ASCC) Direct Aryl/Alkyl Alcohols1–20 mol% 10 min–2 h Excellent. Direct coupling; highly chemoselective for S(VI) over C3 SNAr at RT.
Pd(dppf)Cl₂, K₃PO₄ Boronic Acids (Cross-coupling)5 mol%2–12 hOrthogonal. The SO₂F group remains 100% intact under mild biphasic basic conditions.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the procedural steps to ensure the researcher understands why a specific action is taken, allowing for real-time troubleshooting.

Protocol A: Accelerated SuFEx (ASCC) with Alcohols (S–O Bond Formation)

This protocol utilizes 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) and hexamethyldisilazane (HMDS) to directly couple alcohols to the sulfonyl fluoride hub, bypassing the need to synthesize silyl ethers .

Mechanistic Causality: HMDS acts as an in situ silylating agent. BTMG is sterically hindered, preventing it from acting as a competing nucleophile at the sulfur center. BTMG deprotonates the alcohol, which reacts with HMDS to form a transient TMS-ether. The thermodynamic driving force is the subsequent formation of the ultra-strong Si–F bond (565 kJ/mol) in the TMS-F byproduct, which irreversibly drives the SuFEx reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the desired aryl or alkyl alcohol (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Suspend the reagents in anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1 M. Note: For highly reactive liquid alcohols, the reaction can be run neat.

  • Additive Introduction: Inject HMDS (1.0 mmol, 1.0 equiv) into the stirring mixture.

  • Catalyst Initiation: Add BTMG (0.05 to 0.20 mmol, 5–20 mol%).

    • Self-Validation Check: Upon addition of BTMG, the reaction will begin evolving ammonia gas (from the HMDS). The evolution of gas is a positive visual indicator that in situ silylation is occurring.

  • Monitoring: Stir the reaction at room temperature. Monitor progress via LC-MS or TLC. The reaction typically reaches >95% conversion within 15 to 60 minutes.

  • Workup: Because the byproducts (NH₃, TMS-F, and BTMG) are volatile, the reaction can often be purified by simply concentrating the mixture under reduced pressure, followed by rapid filtration through a short silica plug using EtOAc/Hexanes.

Protocol B: Chemoselective Amidation (S–N Bond Formation)

Amines are highly nucleophilic and do not require the ASCC HMDS/BTMG system to react with sulfonyl fluorides.

Mechanistic Causality: The 2-sulfonyl fluoride is highly activated. However, primary and secondary amines can also potentially attack the C3-fluoro position via SNAr. To ensure strict chemoselectivity for the S(VI) center, the reaction must be kept at or below room temperature using a non-nucleophilic base to scavenge the generated HF.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Amine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the primary or secondary amine (1.05 mmol, 1.05 equiv) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Check: LC-MS should show a mass shift corresponding to the loss of fluoride (-19 Da) and addition of the amine. If a mass corresponding to the loss of two fluorides is observed, SNAr at the C3 position is competing; lower the reaction temperature for future runs.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Orthogonal Suzuki-Miyaura Coupling at C4

The S(VI)–F bond is remarkably stable to transition metal catalysis and mild aqueous bases, allowing for the derivatization of the C4-bromide prior to, or following, SuFEx .

Mechanistic Causality: The C4-bromide undergoes facile oxidative addition with Pd(0) due to the electron-deficient nature of the fluorinated pyridine ring. The sulfonyl fluoride remains intact because the S–F bond resists reduction and requires specific activation (like Lewis acidic calcium salts or bifluoride ions) to undergo desulfonylative cleavage.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (or its SuFEx-derived sulfonate/sulfonamide) (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reaction: Seal the tube and heat to 60 °C (avoid exceeding 80 °C to prevent premature hydrolysis of the SO₂F group if the SuFEx reaction has not yet been performed).

  • Monitoring: Stir for 4–8 hours.

    • Self-Validation Check: Monitor by LC-MS. The isotopic signature of bromine (1:1 ratio of M / M+2) will disappear, replaced by the mass of the coupled aryl group, while the +83 Da signature of the –SO₂F group remains intact.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Smedley, C. J., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis." Angewandte Chemie International Edition, 2022.[Link]

  • Smedley, C. J., et al. "Modular synthesis of functional libraries by accelerated SuFEx click chemistry." Chemical Science, 2024.[Link]

  • Ball, N. D., et al. "Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides." Chemical Science, 2025.[Link]

Application

Application Note: Modular Synthesis of Targeted Covalent Inhibitors via 4-Bromo-3-fluoropyridine-2-sulfonyl Fluoride

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically, covalent drug discovery has been constrained by a reliance on targeting highly reactive, yet relatively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically, covalent drug discovery has been constrained by a reliance on targeting highly reactive, yet relatively rare, cysteine residues using Michael acceptors like acrylamides[1]. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, enabling the site-selective targeting of tyrosine, lysine, serine, threonine, and histidine residues[1][2].

This application note details the mechanistic rationale and experimental protocols for utilizing 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (CAS: 2253641-20-0) as a privileged, bifunctional hub for TCI synthesis[3][4]. By combining the robust "Goldilocks" reactivity of the sulfonyl fluoride warhead with the synthetic versatility of the 4-bromo handle, researchers can rapidly assemble highly selective covalent probes and therapeutics.

Mechanistic Rationale: The "Goldilocks" Reactivity of SuFEx

As an Application Scientist, the selection of a chemical building block must be driven by causality—understanding why a specific molecular architecture yields the desired biological outcome.

Sulfonyl fluorides possess a unique balance of stability and reactivity. Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, the S(VI)-F bond is thermodynamically stable and highly resistant to reduction and heterolytic cleavage[5]. This stability ensures that the warhead remains inert in systemic circulation. Activation only occurs upon binding to the target protein, where the specific microenvironment (e.g., hydrogen bonding, exclusion of water, or proximity to a nucleophile) lowers the activation energy barrier, triggering a proximity-induced SuFEx reaction[6].

The 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride scaffold is specifically engineered for modular TCI design:

  • 2-Sulfonyl Fluoride: Acts as the latent electrophilic warhead. Its position adjacent to the pyridine nitrogen allows for localized hydrogen-bonding within the protein pocket, which can pre-organize the transition state.

  • 4-Bromo Handle: Provides an ideal site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the modular attachment of diverse recognition elements without degrading the S-F bond[5].

  • 3-Fluoro Substitution: Inductively withdraws electron density from the pyridine ring, fine-tuning the electrophilicity of the sulfonyl fluoride to optimize its reaction kinetics with target nucleophiles.

ModularSynthesis A 4-Bromo-3-fluoropyridine- 2-sulfonyl fluoride (Starting Hub) B Pd-Catalyzed Cross-Coupling (C4 Functionalization) A->B C TCI Candidate (Recognition + Warhead) B->C D SuFEx Protein Labeling (Tyr/Lys) C->D

Modular workflow for synthesizing TCIs using a bifunctional pyridine-sulfonyl fluoride hub.

Quantitative Data: Reaction Optimization

A critical challenge in functionalizing sulfonyl fluorides is preventing premature hydrolysis of the warhead during basic, high-temperature cross-coupling reactions. The table below summarizes the optimization of the Suzuki-Miyaura coupling at the C4 position.

Causality Insight: The use of a highly active, bulky precatalyst (XPhos Pd G2) allows the reaction to proceed at lower temperatures (60 °C) and shorter timeframes. Combined with a mild base (K₃PO₄), this completely suppresses the base-catalyzed hydrolysis of the -SO₂F group, ensuring high yields of the intact TCI candidate.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling on 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield of Intact SO₂F Product (%)
1Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O901245% (Significant SO₂F hydrolysis)
2Pd(PPh₃)₄K₃PO₄Toluene / H₂O80868%
3XPhos Pd G2 K₃PO₄ THF / H₂O 60 4 89% (Optimal conditions)
4XPhos Pd G2Cs₂CO₃DMF80655% (Side reactions observed)

Experimental Protocols

Protocol A: Modular Assembly via Suzuki-Miyaura Coupling

This self-validating protocol utilizes the optimized conditions (Table 1, Entry 3) to attach a boronic acid recognition element to the 4-bromo position.

Reagents:

  • 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • XPhos Pd G2 (0.05 eq, 5 mol%)

  • K₃PO₄ (2.0 eq, aqueous 0.5 M solution)

  • THF (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride, the selected boronic acid, and XPhos Pd G2.

  • Solvent Addition: Add degassed THF to achieve a 0.2 M concentration of the limiting reagent. Stir at room temperature for 5 minutes to ensure dissolution.

  • Base Addition: Syringe in the aqueous K₃PO₄ solution dropwise. Causality Note: Slow addition of the mild base prevents localized pH spikes that could trigger unwanted nucleophilic attack on the sulfur center.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 4 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient). Verify the retention of the -SO₂F group via ¹⁹F NMR (characteristic peak around +50 to +65 ppm).

Protocol B: In Vitro Protein Labeling & Chemoproteomic Validation

To ensure the synthesized TCI is functioning via proximity-induced SuFEx rather than non-specific reactivity, this protocol validates covalent engagement with the target protein.

Step-by-Step Methodology:

  • Incubation: Dilute the recombinant target protein to 2 µM in physiological buffer (PBS, pH 7.4). Add the TCI candidate (dissolved in DMSO) to a final concentration of 10 µM (final DMSO concentration < 1%).

  • Reaction Kinetics: Incubate at 37 °C. Take 20 µL aliquots at 0, 1, 4, and 12 hours. Causality Note: Physiological pH ensures the SuFEx reaction is driven strictly by the protein's microenvironment activating the S-F bond, mimicking in vivo conditions[6].

  • Quenching: Quench aliquots by adding 1% formic acid to denature the protein and halt the reaction.

  • Digestion: Perform standard tryptic digest on the quenched samples.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution mass spectrometry. Search for a mass shift corresponding to the TCI mass minus the fluoride leaving group (-19 Da).

  • Validation: Map the modification site. True SuFEx TCIs will show highly selective labeling at a single nucleophilic residue (e.g., a specific Tyrosine or Lysine) within the binding pocket, confirming the proximity-driven mechanism.

SuFEx Activation Pathway within the Protein Pocket

The following diagram illustrates the causal sequence of events that transforms the inert TCI candidate into a permanent covalent adduct once it enters the target biological microenvironment.

SuFExMechanism P1 1. Non-Covalent Binding (TCI enters protein pocket) P2 2. Proximity-Induced Activation (H-bonding to SO2F) P1->P2 P3 3. Nucleophilic Attack (Target Tyr/Lys residue) P2->P3 P4 4. Fluoride Elimination (Irreversible step) P3->P4 P5 5. Stable Covalent Adduct (Sulfonate/Sulfonamide) P4->P5

Stepwise mechanism of proximity-induced SuFEx activation within a protein binding pocket.

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. nih.gov.
  • Sulfonyl fluorides as privileged warheads in chemical biology. rsc.org.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. tandfonline.com.
  • 4-BROMO-3-FLUOROPYRIDINE-2-SULFONYL FLUORIDE. fluorochem.co.uk.
  • 4-bromo-3-fluoropyridine-2-sulfonyl fluoride — Chemical Substance Inform
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. sigmaaldrich.com.
  • Advances in the construction of diverse SuFEx linkers. oup.com.

Sources

Method

Application Note: 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride in Covalent Fragment-Based Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fragment-Based Screening (FBS), SuFEx Chemistry, Intact Mass Spectrometry, and Hit-to-Lead Optimization. Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fragment-Based Screening (FBS), SuFEx Chemistry, Intact Mass Spectrometry, and Hit-to-Lead Optimization.

Executive Summary: The "Electrophile-First" Paradigm

Covalent fragment-based drug discovery (FBDD) has revolutionized the targeting of historically "undruggable" proteins. Traditionally, this field relied heavily on acrylamides and chloroacetamides targeting highly reactive, but rare, cysteine residues (comprising ~1.5% of the human proteome). To expand the ligandable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier technology, enabling the covalent targeting of tyrosine, lysine, serine, and histidine residues .

Within this space, 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (CAS: 2253641-20-0) represents a highly privileged, tri-functional scaffold for "electrophile-first" library generation and screening . This molecule is engineered with three distinct functional zones:

  • The Warhead (Sulfonyl Fluoride): An activation-free, context-dependent electrophile that remains stable in aqueous media but reacts rapidly when bound in a protein pocket.

  • The Modulator (3-Fluoro): An electron-withdrawing group that lowers the pKa of the pyridine nitrogen, subtly tuning the electrophilicity of the sulfonyl group while enhancing the fragment's metabolic stability.

  • The Synthetic Handle (4-Bromo): Provides a bioorthogonal anchor for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling), allowing researchers to rapidly grow the fragment into a high-affinity lead without disturbing the reactive warhead.

Mechanistic Insights: Proximity-Driven SuFEx Chemistry

Causality Behind the Chemistry: Why choose a sulfonyl fluoride (SF) over traditional Michael acceptors? Acrylamides rely on the intrinsic nucleophilicity of thiolate anions. In contrast, SFs are virtually inert to water and surface-exposed amino acids. The SuFEx reaction is purely proximity-driven.

For a reaction to occur, the 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride fragment must first bind to the protein pocket via non-covalent interactions ( Kd​ ). This binding event desolvates the SF group and places it in precise geometric alignment with a target nucleophile (e.g., the hydroxyl of a Tyrosine). The protein microenvironment stabilizes the transition state—often via hydrogen bonding to the departing fluoride ion—catalyzing the extrusion of HF and the formation of a stable sulfonate or sulfonamide bond. This ensures that labeling is a consequence of true affinity, not random collision.

SuFEx_Mechanism P Target Protein (Tyr/Lys/His/Ser) C Non-Covalent Complex (Kd) P->C F 4-Br-3-F-Pyridine-2-SF (Covalent Fragment) F->C T Proximity-Induced Transition State C->T Pocket Binding A Stable Covalent Adduct (Protein-Fragment) T->A -HF (SuFEx Reaction)

Mechanism of SuFEx-mediated covalent labeling via proximity-induced transition state stabilization.

Experimental Protocols: Intact Mass Spectrometry Screening

Causality Behind the Analytical Choice: High-concentration fragment screens (often run at 100 µM – 1 mM) are notorious for false positives due to aggregation or transient non-specific binding. Intact Mass Spectrometry (LC-MS) circumvents this by detecting only irreversible covalent adducts. A true hit yields a permanent mass shift exactly equal to the mass of the fragment minus the mass of hydrogen fluoride ( ΔMass=MassFragment​−20.00 Da) .

Protocol A: High-Throughput Primary Screening via Intact LC-MS

System Validation & Controls (Self-Validating Design): To ensure absolute trustworthiness, this protocol acts as a self-validating system. Every screening run must include:

  • Quenched-Warhead Control: The fragment is pre-incubated with a strong nucleophile (e.g., Tris base at high pH) to hydrolyze the SF group. A quenched fragment must yield 0% labeling, proving the mass shift is strictly dependent on the active SuFEx warhead.

  • Active-Site Competition Control: The target protein is pre-incubated with a known non-covalent inhibitor. Subsequent addition of the SF fragment must show dose-dependent abrogation of labeling, proving the interaction is active-site specific.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to a final concentration of 1–2 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid nucleophilic buffers like Tris or primary amines unless specifically validating off-target resistance.

  • Compound Addition: Dispense 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (or its cross-coupled library derivatives) from a 10 mM DMSO stock into the protein solution to achieve a final screening concentration of 50–100 µM (DMSO 2% v/v).

  • Incubation: Seal the plates and incubate at 4 °C or 25 °C for 12 to 24 hours. Rationale: SFs have slower intrinsic reaction kinetics than acrylamides; longer incubation allows the proximity-driven reaction to reach equilibrium.

  • LC-MS Analysis: Inject 2–5 µL of the reaction mixture onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Use a rapid gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 3 minutes).

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or equivalent algorithms. Calculate the labeling efficiency:

    Labeling%=IntensityUnlabeled​+IntensityAdduct​IntensityAdduct​​×100
Protocol B: Residue Mapping via Bottom-Up Proteomics (LC-MS/MS)

Once a hit is confirmed via Intact MS, the exact site of covalent engagement must be identified to guide Structure-Based Drug Design (SBDD).

Step-by-Step Methodology:

  • Denaturation & Alkylation: Take 20 µL of the labeled protein complex from Protocol A. Denature with 8 M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 37 °C), and alkylate free cysteines with 20 mM Iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute the urea concentration to < 1 M using 50 mM Ammonium Bicarbonate. Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37 °C.

  • Peptide Desalting: Quench the digestion with 1% Trifluoroacetic acid (TFA) and desalt the peptides using C18 ZipTips.

  • Tandem MS Acquisition: Analyze the peptides via LC-MS/MS. Set the search parameters to look for a dynamic modification on Tyr, Lys, His, Ser, and Thr corresponding to the exact mass of the fragment minus HF (+233.93 Da for the unmodified 4-Br-3-F-Pyridine-2-SF core).

FBDD_Workflow L 1. Library Generation (Suzuki Coupling at 4-Br) I 2. Protein Incubation (Target + Fragment Library) L->I MS1 3. Intact Protein LC-MS (Primary Screen) I->MS1 H 4. Hit Identification (Mass Shift = +Fragment -HF) MS1->H Identify Adducts MS2 5. Bottom-Up Proteomics (LC-MS/MS Mapping) H->MS2 Digest & Sequence O 6. Hit-to-Lead (Structure-Based Design) MS2->O Affinity Maturation

Step-by-step workflow for high-throughput covalent fragment screening and hit-to-lead optimization.

Data Presentation

To facilitate experimental design, the physicochemical properties and comparative reactivity profiles of the fragment are summarized below.

Table 1: Physicochemical Profile of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

PropertyValue / CharacteristicImpact on Drug Discovery
Molecular Weight 254.03 g/mol Ideal size for FBDD (Rule of 3 compliant).
Warhead Type Sulfonyl Fluoride (SF)Enables activation-free, proximity-driven SuFEx chemistry.
Target Residues Tyr, Lys, His, Ser, ThrExpands targeting beyond cysteine-dependent pockets.
Synthetic Handle 4-BromoAllows rapid library expansion via Pd-catalyzed cross-coupling.
Electronic Modulator 3-FluoroLowers pyridine pKa , tuning reactivity and increasing lipophilicity.

Table 2: Comparative Warhead Reactivity in Covalent Screening

Warhead ClassPrimary TargetIntrinsic ReactivityAqueous StabilityFalse Positive Risk
Acrylamide Cysteine (Thiolate)Moderate to HighModerateMedium (Glutathione reactivity)
Chloroacetamide Cysteine / LysineVery HighLowHigh (Off-target toxicity)
Sulfonyl Fluoride Tyr / Lys / His / SerContext-DependentExcellent Low (Proximity-driven only)

References

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules (MDPI). Available at:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening. ACS Omega. Available at:[Link]

Application

Application Note: High-Throughput Synthesis of Diverse Chemical Libraries Utilizing the 4-Bromo-3-fluoropyridine-2-sulfonyl Fluoride Scaffold

Abstract The relentless demand for novel chemical entities in drug discovery necessitates robust and efficient platforms for the rapid synthesis of diverse compound libraries. This application note details a high-through...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless demand for novel chemical entities in drug discovery necessitates robust and efficient platforms for the rapid synthesis of diverse compound libraries. This application note details a high-throughput synthesis strategy centered on the uniquely functionalized building block, 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride . This scaffold offers three distinct points for chemical diversification: the highly reliable Sulfur(VI) Fluoride Exchange (SuFEx) reaction at the sulfonyl fluoride moiety, palladium-catalyzed cross-coupling at the bromide, and potential nucleophilic aromatic substitution at the fluoride. We present a detailed, two-stage diversification protocol in a 96-well plate format, enabling the generation of hundreds of unique analogues from a single, versatile core. The methodologies described herein are designed for automation and aim to accelerate the hit-to-lead optimization process by providing a self-validating system for library creation and subsequent screening.

Introduction: The Power of a Multi-Functional Scaffold

Modern drug discovery and chemical biology rely on the principles of click chemistry to rapidly and reliably assemble complex molecules from modular building blocks.[1] Among these, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, revived and popularized by K. Barry Sharpless, has emerged as a powerful tool for creating robust chemical linkages.[2][3] Sulfonyl fluorides (R-SO₂F) are the cornerstone of SuFEx, acting as stable yet highly reactive electrophiles under specific activation conditions. Their remarkable stability in aqueous environments and resistance to reduction contrasts with more traditional sulfonyl chlorides, making them ideal for applications in biological and high-throughput screening contexts.[2][4]

The 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride reagent is an exemplary scaffold for combinatorial chemistry. Its design incorporates three key features:

  • A SuFEx-able Handle: The sulfonyl fluoride group is a privileged warhead for reacting with a vast array of nucleophiles (primary/secondary amines, phenols, etc.) to form highly stable sulfonamides and sulfonates.[4][5]

  • A Cross-Coupling Site: The bromine atom at the C4 position is primed for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[6]

  • A Modifiable Pyridine Core: The electron-deficient pyridine ring, further activated by fluorine and sulfonyl fluoride groups, presents opportunities for further functionalization.

This multi-faceted reactivity allows for a divergent synthesis strategy, where a single core can be expanded into a large and diverse library through sequential, high-fidelity reactions.

The Core Chemistry: A Three-Pronged Approach to Diversity

The Sulfonyl Fluoride: A Reliable Electrophile for SuFEx

The S(VI)-F bond in sulfonyl fluorides is exceptionally stable under physiological conditions but can be readily activated to react with nucleophiles.[7] This "click" reaction typically proceeds with high efficiency and selectivity, forming strong covalent bonds.[8] For high-throughput synthesis, the reaction of the sulfonyl fluoride moiety with a library of primary or secondary amines is particularly advantageous, yielding a diverse set of sulfonamides, a common motif in marketed drugs.[9]

Causality: The choice of an organic base (e.g., triethylamine or DIPEA) in an aprotic solvent (like DMSO or NMP) is crucial. The base deprotonates the amine nucleophile, increasing its reactivity towards the electrophilic sulfur center of the sulfonyl fluoride, driving the reaction to completion under mild heating.

The Bromo Group: A Gateway to C-C Bond Formation

The bromine atom on the pyridine ring serves as a classic handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is exceptionally well-suited for library synthesis due to the vast commercial availability of boronic acids and the reaction's tolerance of diverse functional groups.

Causality: A typical Suzuki reaction requires a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water). The base is critical for the transmetalation step of the catalytic cycle. Performing these reactions under an inert atmosphere (nitrogen or argon) is essential to prevent the degradation of the palladium catalyst and organoboron reagents, ensuring high yields across a 96-well plate.

High-Throughput Synthesis Workflow

The following workflow describes a two-dimensional library synthesis strategy. The first dimension of diversity is introduced via the SuFEx reaction, followed by a second dimension via Suzuki coupling. This process is ideally suited for execution in a 96-well plate format using automated liquid handlers, though manual operation with multi-channel pipettes is also feasible.

G cluster_0 Stage 1: SuFEx Reaction (Plate 1) cluster_1 Stage 2: Suzuki Coupling (Multiple Plates) Core 4-Bromo-3-fluoropyridine- 2-sulfonyl fluoride (Core Reagent) Amine_Lib Amine Library (R¹-NHR²) (8 x 12 Array) Plate1 Intermediate Library 1 (8 x 12 Array of Sulfonamides) Amine_Lib->Plate1 SuFEx Reaction (Base, DMSO, 60°C) Boronic_Lib Boronic Acid Library (R³-B(OH)₂) (e.g., 12 different acids) Final_Plates Final Product Library (12 x 96-well Plates) Plate1->Final_Plates Array Replication & Reagent Addition Boronic_Lib->Final_Plates Suzuki Coupling (Pd Catalyst, Base, Dioxane/H₂O, 90°C)

Figure 1: A divergent workflow for 2D library synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 4.1: High-Throughput SuFEx Reaction for Sulfonamide Library

This protocol describes the reaction of the core scaffold with 96 unique primary or secondary amines in a 96-well plate.

  • Reagent Plate Preparation:

    • Prepare a stock solution of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (0.2 M in anhydrous DMSO).

    • Prepare stock solutions of 96 unique primary or secondary amines (0.22 M in anhydrous DMSO) in a separate 96-well plate ("Amine Plate").

    • Prepare a stock solution of triethylamine (TEA) (0.6 M in anhydrous DMSO).

  • Reaction Assembly (in a new 96-well reaction plate):

    • To each well, add 50 µL of the 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride stock solution (10 µmol).

    • Transfer 50 µL from each well of the "Amine Plate" to the corresponding well of the reaction plate (11 µmol, 1.1 eq).

    • Add 50 µL of the TEA stock solution to each well (30 µmol, 3.0 eq). The total volume in each well is now 150 µL.

  • Reaction Execution:

    • Seal the reaction plate securely with a heat-resistant seal.

    • Place the plate on a shaker incubator or a heated stirring block and heat at 60 °C for 16 hours.

  • Quality Control:

    • After cooling to room temperature, take a 2 µL aliquot from 8-12 random wells (e.g., one column), dilute with 200 µL of acetonitrile, and analyze by LC-MS to confirm reaction completion and product identity. The crude products from this plate are typically used directly in the next step without purification.

Protocol 4.2: High-Throughput Suzuki Cross-Coupling

This protocol describes the reaction of an intermediate sulfonamide plate with a set of 12 different boronic acids, generating 12 new 96-well plates of final products.

  • Reagent Preparation:

    • Prepare 12 separate stock solutions for each boronic acid (0.3 M in 1,4-dioxane).

    • Prepare a catalyst/base master mix. For one plate, weigh Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 eq) into a flask under an inert atmosphere. Add the appropriate volume of degassed 1,4-dioxane and water (4:1 ratio) to create a slurry that can be dispensed reliably. Note: The master mix should be prepared fresh and used promptly.

  • Reaction Assembly:

    • This process is repeated for each of the 12 boronic acids.

    • Take the crude reaction plate from Protocol 4.1. To each well, add 100 µL of the appropriate boronic acid solution (30 µmol, 3.0 eq).

    • Add 200 µL of the catalyst/base master mix to each well.

  • Reaction Execution:

    • Seal the reaction plates securely.

    • Heat at 90 °C for 12 hours under an inert atmosphere if possible (e.g., in a glovebox or a sealed system).

  • Work-up and Purification:

    • Cool the plates to room temperature.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 400 µL of ethyl acetate, sealing, shaking vigorously, and centrifuging to separate the layers.

    • The organic layer can be transferred to a new plate for analysis or purified using high-throughput techniques like solid-phase extraction (SPE) cartridges in a 96-well format.

Data Presentation: Representative Library

The following table illustrates a small subset of a potential library synthesized using this method, demonstrating the structural diversity achievable.

Amine Input (R¹-NHR²)Boronic Acid Input (R³-B(OH)₂)Final Compound StructureTheoretical Mass (M+H)⁺LC-MS Purity
MorpholinePhenylboronic acid(Structure with morpholine-sulfonamide and phenyl group)412.06>95%
Cyclopropylamine4-Methoxyphenylboronic acid(Structure with cyclopropyl-sulfonamide and methoxyphenyl group)410.08>95%
Aniline3-Pyridylboronic acid(Structure with phenyl-sulfonamide and pyridyl group)435.04>90%
BenzylamineThiophene-2-boronic acid(Structure with benzyl-sulfonamide and thiophene group)454.02>95%

Note: Structures are illustrative representations.

Chemical Transformation Visualization

The core reactions enabling this high-throughput synthesis are visualized below.

Figure 2: Key chemical transformations in the library synthesis.

Note: Images in the diagram are placeholders for chemical structures.

Conclusion

The 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride scaffold is a powerful and versatile building block for high-throughput synthesis. The protocols outlined in this application note provide a robust framework for the rapid generation of large, diverse chemical libraries. By leveraging the orthogonal reactivity of the sulfonyl fluoride and bromide moieties, researchers can efficiently explore vast chemical space, significantly accelerating the discovery of novel bioactive molecules and streamlining the hit-to-lead process in drug development programs.

References

  • Wu, P., & Sharpless, K. B. (2020). SuFEx-enabled high-throughput medicinal chemistry. Angewandte Chemie International Edition, 59(24), 9373-9382. [Link]

  • Jiang, Y., Alharbi, N. S., Sun, B., & Qin, H. L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(24), 13863-13867. [Link]

  • Jiang, Y., Alharbi, N. S., Sun, B., & Qin, H. L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Li, Z., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2949-2958. [Link]

  • de Azambuja, F., et al. (2021). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Zheng, Q., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. ACS Central Science, 6(6), 912-919. [Link]

  • Cao, Y., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Reaction Chemistry & Engineering, 5(3), 555-560. [Link]

  • Various Authors. (n.d.). Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • de Azambuja, F., et al. (2021). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • Li, Z., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Frontiers of Chemical Science and Engineering, 15(5), 1163-1176. [Link]

  • Wang, H., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Angewandte Chemie International Edition, 57(9), 2392-2396. [Link]

  • Zhang, Y., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry, 21(27), 5565-5582. [Link]

  • Kumar, A., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 130, 106227. [Link]

  • Parker, C. G. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

  • NextSDS. (n.d.). 4-bromo-3-fluoropyridine-2-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]

  • El-Fakih, H., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(23), 7175. [Link]

  • Ambrus, V., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3073. [Link]

  • Ball, N. D. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Communications, 11(1), 5304. [Link]

  • Begtrup, M., & Kristiansen, M. (1991). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Acta Chemica Scandinavica, 45, 249-257. [Link]

Sources

Method

Application Note: High-Precision Peptide Bioconjugation via Sulfonyl Fluoride Exchange (SuFEx)

Executive Summary The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally expanded the toolkit for peptide bioconjugation and targeted covalent drug discovery. Unlike traditional maleimide or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally expanded the toolkit for peptide bioconjugation and targeted covalent drug discovery. Unlike traditional maleimide or N-hydroxysuccinimide (NHS) ester chemistries—which are often plagued by hydrolytic instability or off-target reactivity—SuFEx leverages the unique stability of the S(VI)-F bond. This application note provides a comprehensive, mechanistically grounded guide to utilizing aryl fluorosulfates ( Ar−OSO2​F ) for chemoselective tyrosine modification and aryl sulfonyl fluorides ( Ar−SO2​F ) for proximity-driven lysine functionalization.

Mechanistic Foundations: The Causality of SuFEx Reactivity

The scientific integrity of SuFEx relies on the precise tuning of electrophilicity. Sulfonyl fluorides and fluorosulfates are essentially "latent" electrophiles; they are highly resistant to aqueous hydrolysis and reduction, remaining inert under physiological conditions until activated by a specific microenvironment or a potent nucleophile 1.

  • Fluorosulfates ( Ar−OSO2​F ): The presence of the oxygen atom adjacent to the sulfur center allows for resonance donation, which tempers the electrophilicity of the sulfur atom. This makes fluorosulfates exceptionally stable and highly selective for the phenolic hydroxyl group of Tyrosine, reacting efficiently only when the phenol is deprotonated to a phenolate 2.

  • Sulfonyl Fluorides ( Ar−SO2​F ): Lacking the resonance-donating oxygen, these are slightly more reactive. While they can react with Tyrosine, they are uniquely suited for targeting the ϵ -amine of Lysine or the imidazole of Histidine in proximity-driven applications (e.g., Targeted Covalent Inhibitors). The reaction is triggered when the binding event lowers the local pKa​ of the target residue and overcomes the entropic barrier of the reaction 3.

Tyrosine-Selective Functionalization & Macrocyclization

Tyrosine-selective SuFEx chemistry is highly effective for synthesizing stable, bioactive macrocyclic peptides (STEMtides) under mild aqueous conditions 1.

Protocol 1: Synthesis of Fmoc-Tyr( OSO2​F )-OH for SPPS

To incorporate a fluorosulfate warhead into a peptide, the building block must first be synthesized and then integrated via Solid-Phase Peptide Synthesis (SPPS) 2.

Causality & Logic: The reaction utilizes a biphasic solvent system ( CH2​Cl2​ / saturated aqueous Borax buffer). The Borax buffer (pH ~9.2) is critical; it is basic enough to deprotonate the tyrosine phenol to facilitate nucleophilic attack on the sulfuryl fluoride ( SO2​F2​ ) gas, but mild enough to prevent the premature hydrolysis of the Fmoc protecting group or the resulting fluorosulfate.

  • Preparation: Dissolve 5.0 g of Fmoc-Tyr-OH in 50 mL of CH2​Cl2​ and 50 mL of saturated aqueous Borax buffer.

  • Reaction: Introduce SO2​F2​ gas (Caution: Toxic, perform in a highly ventilated fume hood) into the vigorously stirring biphasic mixture at room temperature.

  • Self-Validation: Monitor the organic layer via LC-MS. The reaction is complete when the starting material is consumed and a major peak corresponding to[M+H]+ + 82 Da (addition of SO2​F ) is observed.

  • Isolation: Separate the organic layer, acidify the aqueous layer to pH 2.0 with 1M HCl, and extract with EtOAc. Dry over Na2​SO4​ and concentrate to yield Fmoc-Tyr( OSO2​F )-OH.

  • SPPS Integration: Couple the amino acid onto the growing peptide chain using standard DIC/Oxyma activation. The OSO2​F group is completely stable to standard 20% piperidine deprotection and TFA-based resin cleavage.

Protocol 2: SuFEx-Mediated Peptide Macrocyclization

Causality & Logic: Cyclization requires the linear peptide to be dissolved in a mildly basic buffer (pH 7.8). This specific pH is chosen to partially deprotonate the target Tyrosine phenol ( pKa​ ~10), creating a highly nucleophilic phenolate that attacks the electrophilic fluorosulfate, releasing hydrogen fluoride (HF) and forming a stable diaryl sulfate bridge.

  • Preparation: Dissolve the purified linear peptide (containing one Tyr and one fluorosulfate moiety) in Phosphate-Buffered Saline (PBS) adjusted to pH 7.8, at a high dilution concentration (0.5 - 1.0 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Incubation: Stir the solution at room temperature for 12–24 hours.

  • Self-Validation: Analyze the reaction mixture via LC-MS. Successful cyclization is confirmed by the complete disappearance of the linear precursor mass and the appearance of a new peak at [M - 20 Da] , corresponding to the loss of HF.

  • Purification: Purify the cyclic peptide via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

G A Linear Peptide (Tyr + Fluorosulfate) B Mild Base (pH 7.8) PBS Buffer A->B Incubation C Phenolate Intermediate (Activated Nucleophile) B->C Deprotonation D Cyclic Peptide (Diaryl Sulfate Linkage) C->D Intramolecular SuFEx Click

Caption: SuFEx-mediated tyrosine macrocyclization pathway under mildly basic aqueous conditions.

Lysine-Selective Proximity-Driven Conjugation

While fluorosulfates are ideal for Tyrosine, aryl sulfonyl fluorides ( Ar−SO2​F ) are the warheads of choice for targeting Lysine residues in protein-protein interaction (PPI) interfaces 4.

Protocol 3: Proximity-Driven Lysine Labeling Assay

Causality & Logic: In bulk solvent, the ϵ -amine of Lysine is protonated ( NH3+​ , pKa​ ~10.5) and non-nucleophilic at physiological pH (7.4), rendering the sulfonyl fluoride probe unreactive. However, when the peptide probe binds to its target protein, the local hydrophobic/basic microenvironment depresses the Lysine pKa​ , generating a neutral, highly nucleophilic amine. The proximity effect drastically increases the effective molarity, driving rapid, site-selective sulfonamide bond formation.

  • Probe Design: Synthesize a peptide ligand incorporating an aryl sulfonyl fluoride (e.g., via coupling of 4-(fluorosulfonyl)benzoic acid to a side-chain amine).

  • Incubation: Incubate the target protein (10 µM) with the peptide probe (20 µM) in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl) at 37 °C.

  • Time-Course Sampling: Remove aliquots at 1, 2, 4, and 8 hours. Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Self-Validation: Run the samples on an SDS-PAGE gel. Covalent modification is validated by a distinct upward molecular weight shift of the protein band corresponding to the mass of the peptide probe.

  • Site Mapping: Digest the shifted protein band with Trypsin and analyze via LC-MS/MS. The modified Lysine residue will lack a tryptic cleavage site and exhibit a mass addition corresponding to the probe (minus HF).

G Probe Peptide Probe (Sulfonyl Fluoride) Complex Non-Covalent Complex (Proximity Effect) Probe->Complex Target Binding Target Target Protein (Protonated Lysine) Target->Complex Target Binding Conjugate Covalent Conjugate (Sulfonamide Bond) Complex->Conjugate Local pKa Shift & SuFEx Reaction

Caption: Mechanism of proximity-driven lysine covalent modification using sulfonyl fluoride probes.

Quantitative Data Summary

The selection of the appropriate SuFEx warhead is dictated by the target residue and the required hydrolytic stability. The table below summarizes the quantitative and qualitative parameters governing experimental design.

Electrophile WarheadTarget Amino AcidOptimal Reaction pHAqueous Stability ( t1/2​ at pH 7.4)Primary Application
Aryl Fluorosulfate ( Ar−OSO2​F )Tyrosine (Phenol)7.5 - 8.5> 7 daysPeptide Macrocyclization, SPPS integration
Aryl Sulfonyl Fluoride ( Ar−SO2​F )Lysine, Histidine7.0 - 8.0~ 3 - 5 daysTargeted Covalent Inhibitors (TCIs), PPI targeting
Aliphatic Sulfonyl Fluoride Lysine7.5 - 8.5~ 24 - 48 hoursActivity-Based Protein Profiling (ABPP)

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing).1

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. National Institutes of Health (NIH).2

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (RSC Publishing).3

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. National Institutes of Health (NIH).4

Sources

Application

Application Notes and Protocols for 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride: Safety and Waste Management

Introduction: Understanding the Molecule 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a specialized heterocyclic building block increasingly utilized in drug discovery and chemical biology. Its utility stems from the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a specialized heterocyclic building block increasingly utilized in drug discovery and chemical biology. Its utility stems from the unique reactivity of the sulfonyl fluoride (SO₂F) functional group. Sulfonyl fluorides are notable for their stability under many conditions, yet they can act as effective and selective covalent modifiers of specific amino acid residues in proteins, such as lysine, tyrosine, and serine.[1][2] This "tunable reactivity" has positioned them as a key component in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm, enabling the rapid assembly of complex molecules.[3]

However, the very features that make this compound a powerful research tool—a halogenated pyridine core and a reactive sulfonyl fluoride warhead—also necessitate stringent safety and disposal protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, emergency management, and compliant disposal of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride.

Section 1: Hazard Assessment and Toxicology

A thorough understanding of the hazards is the foundation of safe laboratory practice. 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a multi-hazard substance, combining the risks associated with halogenated pyridines and reactive sulfonyl groups.

GHS Hazard Classification

The primary hazards, as identified in substance information databases, are summarized below.[4] It is imperative to treat this compound with the respect accorded to a substance with this combination of acute and chronic risks.

Hazard ClassCategorySignal WordHazard CodeDescription
Acute ToxicityCategory 3/4DangerH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin CorrosionCategory 1BDangerH314Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1DangerH318Causes serious eye damage.
STOT SECategory 3WarningH336May cause drowsiness or dizziness.

STOT SE: Specific Target Organ Toxicity — Single Exposure

Toxicological Profile Explained
  • Corrosivity (H314/H318): The "Skin Corrosion 1B" classification is of critical importance. This indicates that the compound can cause irreversible damage to skin and eyes upon contact.[4] This is likely due to the reactivity of the sulfonyl fluoride group, which can react with nucleophiles in tissue, and the potential for hydrolysis to form hydrofluoric and other acids.

  • Acute Toxicity (H302/H312/H332): The compound is harmful through all primary routes of exposure: ingestion, skin absorption, and inhalation.[4][5] The pyridine core itself can contribute to toxicity, with known effects on the liver and central nervous system in related compounds.[6][7]

  • Organ Toxicity (H336): Inhalation may affect the central nervous system, leading to dizziness or respiratory irritation.[4][8] This underscores the absolute requirement for handling this substance within a certified chemical fume hood.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's hazard profile, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride, including weighing, dispensing, and reaction setup, must be performed inside a properly functioning chemical fume hood with a certified face velocity.[5][9]

  • Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located within the immediate work area.[10][11] Familiarize yourself with their location and operation before beginning any work.

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following PPE must be worn at all times when handling the compound:

  • Hand Protection: Use double-layered gloves. An inner nitrile glove with an outer, more robust glove (e.g., Viton™ or butyl rubber) is recommended. Nitrile gloves alone provide minimal protection against direct, prolonged contact. Always consult the glove manufacturer's compatibility chart.[9] Gloves must be inspected for tears or holes before each use and changed immediately upon any sign of contamination.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[8] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashes or spills, such as during transfers of the material.[8]

  • Body Protection: A flame-resistant laboratory coat is required.[8] For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocol
  • Designated Area: Designate a specific area within a fume hood for handling this compound to prevent cross-contamination.[9]

  • Inert Atmosphere: While sulfonyl fluorides are generally stable, they can react with strong nucleophiles, including water (hydrolysis) over time.[1] For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Dispensing: The compound is typically a solid. Use dedicated spatulas and weighing vessels. Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of an inert reaction solvent to prevent aerosolization during transfer.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents.[8] Do not allow contact with water unless it is a controlled part of a reaction protocol.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[10][12]

Storage Protocol
  • Container: Store in the original, tightly sealed container.[8]

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[9][10] The storage location should be separate from incompatible materials.

  • Temperature: Store at ambient temperature unless otherwise specified by the supplier. Avoid direct sunlight and heat sources.[8]

Section 4: Emergency Response Protocols

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.

Personal Exposure
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11] Seek immediate medical attention. Do not use neutralizing agents.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air immediately.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention.
Chemical Spills

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated materials (gloves, wipes) into the hazardous waste container.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately and alert all personnel.[11]

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Activate the nearest fire alarm to initiate a building-wide evacuation.

    • Call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a major spill yourself.

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_assessment Initial Assessment cluster_response Response Actions cluster_minor Minor Incident cluster_major Major Incident cluster_post Post-Incident start Chemical Incident (Spill or Exposure) assess Assess Severity (Minor vs. Major) start->assess minor_spill Minor Spill: 1. Alert Colleagues 2. Use Spill Kit 3. Decontaminate Area assess->minor_spill  Minor Spill   minor_exposure Minor Exposure: 1. Administer First Aid 2. Remove Contaminated PPE 3. Seek Medical Follow-up assess->minor_exposure  Personal Exposure   major_action 1. Evacuate Area 2. Alert Others / Pull Alarm 3. Call EHS / 911 assess->major_action  Major Spill /  Serious Injury   report File Incident Report with EHS minor_spill->report minor_exposure->report major_action->report

Caption: Emergency response workflow for incidents involving 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride.

Section 5: Waste Disposal Protocol

Chemical waste disposal is strictly regulated. Improper disposal can lead to environmental damage and significant legal penalties.

Guiding Principles
  • NEVER dispose of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride or its solutions down the drain.[9]

  • NEVER dispose of this chemical in the regular trash.

  • All waste is considered hazardous waste and must be handled by a licensed waste disposal contractor.[8][12]

Waste Segregation and Collection
  • Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Unused or contaminated 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride, contaminated absorbents from spills, and contaminated disposables (e.g., weigh boats, spatulas).

    • Halogenated Organic Liquid Waste: Solutions containing the compound. Do not mix with non-halogenated waste.[9]

    • Contaminated Sharps: Needles or other sharps that have come into contact with the compound.

  • Container Labeling: All waste containers must be labeled with:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "4-Bromo-3-fluoropyridine-2-sulfonyl fluoride"

    • The approximate concentration and other components of the waste stream.

    • The relevant hazard pictograms (Corrosive, Toxic).

  • Storage of Waste: Keep waste containers securely closed except when adding waste. Store the waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Procedure: When the waste container is full, contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup. Follow all institutional guidelines for waste manifest and pickup procedures.

References

  • A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). PubMed.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Sulfonyl Fluorides. (2025). Enamine.
  • An Alternative Reactivity of Sulfonyl Fluorides. (2022).
  • 4-bromo-3-fluoropyridine-2-sulfonyl fluoride — Chemical Substance Inform
  • What are the effects of Pyridine on human health and the environment?. (2024). ChemicalBook.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.
  • SAFETY DATA SHEET - 4-Bromo-2-fluoropyridine. (2025). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 4-Bromo-2-fluoropyridine. (2011). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-4-fluoropyridine. (2025). TCI Chemicals.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Government Department of Health.
  • Halogenated Solvents Safety Procedures.
  • Standard Operating Procedures for Use of Halogenated Solvents. (1998). MIT Plasma Science and Fusion Center.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Toxicological Profile for Pyridine.
  • General Safety Framework of the Department of Organic Chemistry. (2022). Stockholm University.
  • Pyridine - Hazard Assessment. The National Research Centre for the Working Environment, Denmark.
  • Appendix II - Classes of Incompatible Chemicals. Princeton University Department of Chemistry.
  • SAFETY DATA SHEET - 2-Bromo-4-fluoropyridine. (2023). Ossila Ltd.
  • SAFETY DATA SHEET - 3-bromo-5-(difluoromethyl)-2-fluoropyridine. Enamine.

Sources

Technical Notes & Optimization

Troubleshooting

SuFEx Technical Support Center: Optimizing Reaction Temperature and Time

Welcome to the Sulfur(VI) Fluoride Exchange (SuFEx) Technical Support Center. As a Senior Application Scientist, I frequently observe that the most common failure point in SuFEx click chemistry is the misapplication of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfur(VI) Fluoride Exchange (SuFEx) Technical Support Center. As a Senior Application Scientist, I frequently observe that the most common failure point in SuFEx click chemistry is the misapplication of thermal energy.

The Causality of SuFEx Activation: The S(VI)-F bond is uniquely stable—resistant to hydrolysis across a wide pH range (1–10)—and requires precise catalytic activation rather than brute-force heating[1]. Historically, researchers relied on elevated temperatures and prolonged reaction times to force sluggish couplings. However, pushing temperatures too high, especially with alkyl sulfonyl fluorides, often leads to unwanted E2 elimination due to α -proton acidity. Modern optimization relies on lowering the activation energy barrier through synergistic catalytic systems (e.g., organosuperbases or Lewis acids), allowing reactions to proceed at room temperature within minutes.

SuFEx Optimization Workflow

SuFEx_Optimization Start SuFEx Coupling Optimization Substrate Identify Nucleophile Start->Substrate Aryl Aryl Alcohols / Amines Substrate->Aryl Alkyl Alkyl Alcohols / Amines Substrate->Alkyl Cat1 Catalyst: BTMG (1-5 mol%) or Ca(NTf2)2/DABCO Aryl->Cat1 Cat2 Catalyst: BTMG (20 mol%) + HMDS Alkyl->Cat2 Temp1 Temp: Room Temp (20°C) Time: 5-30 mins Cat1->Temp1 Temp2 Temp: Room Temp (20°C) Time: 30 mins - 2 hours Elim Caution: Avoid Heat (E2 elimination risk) Temp2->Elim Cat2->Temp2

SuFEx coupling optimization workflow based on nucleophile selection, temperature, and time.

Section 1: Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring specific analytical markers, you can confirm reaction completion without arbitrarily extending reaction times.

Protocol A: Accelerated SuFEx Click Chemistry (ASCC) for Alcohols

By utilizing Barton's hindered guanidine base (BTMG) synergistically with hexamethyldisilazane (HMDS), reaction times are reduced from hours to mere minutes at room temperature[2].

  • Preparation: In an inert reaction vial, add the aryl sulfonyl fluoride (0.1 mmol) and the target alcohol (0.1 mmol) in acetonitrile (0.5 mL).

  • Additive: Inject HMDS (0.1 mmol) into the mixture. Mechanistic note: HMDS acts as a silicon additive to trap the fluoride leaving group.

  • Catalyst Initiation: Add BTMG. Use 1.0 mol% for aryl alcohols or 20 mol% for alkyl alcohols.

  • Time & Temperature: Stir at room temperature (20–25 °C). Do not heat.

  • Self-Validation: Monitor the reaction via 19 F NMR. The sharp singlet of the starting sulfonyl fluoride (typically +30 to +60 ppm) will disappear entirely within 5 minutes (aryl) or 30 minutes (alkyl), validating completion.

Protocol B: Room-Temperature Amine Coupling via Ca(NTf 2​ ) 2​ /DABCO

Historically, coupling amines required heating at 60 °C for 24 hours; however, utilizing a Ca(NTf 2​ ) 2​ /DABCO system achieves >90% yield in under 30 minutes at room temperature[3].

  • Preparation: Dissolve the sulfonyl fluoride (1.0 equiv) and the amine nucleophile (1.05 equiv) in THF to achieve a 0.5 M concentration.

  • Activation: Add Ca(NTf 2​ ) 2​ (1.1 equiv) and DABCO (1.5 equiv) sequentially.

  • Time & Temperature: Stir vigorously at room temperature for 30 minutes.

  • Self-Validation: Confirm complete consumption of the starting material via LC/MS. The formation of insoluble salts during the reaction serves as a visual indicator of fluoride displacement. Filter the salts prior to concentration.

Section 2: Quantitative Optimization Data

The following table summarizes the optimized thermodynamic and kinetic parameters for various SuFEx coupling scenarios, demonstrating that elevated temperatures are largely obsolete with proper catalyst selection.

Substrate TypeNucleophileCatalyst SystemOptimal TemperatureOptimal TimeExpected Yield
Aryl Sulfonyl FluorideAryl Alcohol1.0 mol% BTMG + HMDS20 °C (Room Temp)5 mins>90%
Aryl Sulfonyl FluorideAlkyl Alcohol20 mol% BTMG + HMDS20 °C (Room Temp)30 mins85–95%
Aryl Sulfonyl FluorideAmineCa(NTf 2​ ) 2​ / DABCO20 °C (Room Temp)<30 mins>90%
Alkyl Sulfonyl FluorideAryl AlcoholAcidic SuFEx Catalyst20 °C (Room Temp)2–6 hoursVaries
Section 3: Troubleshooting Guides & FAQs

Q1: Why is my alkyl sulfonyl fluoride decomposing and turning black when I heat the reaction to 60 °C? A: You are observing thermal degradation via an elimination pathway. Alkyl sulfonyl fluorides possess acidic α -protons, making them highly susceptible to E2 elimination and subsequent sulfene formation when exposed to strong bases or elevated temperatures[1]. Solution: Strictly maintain the reaction at room temperature. If the reaction is sluggish, do not apply heat; instead, switch to a low-loading acidic SuFEx catalyst or use the ASCC protocol to lower the activation barrier without triggering deprotonation.

Q2: My coupling with an aliphatic alcohol is sluggish even after 24 hours at room temperature. Should I increase the temperature? A: No. Aliphatic alcohols are notoriously challenging due to competing S N​ 2 pathways of the resulting sulfonate products[2]. Heating will only accelerate these side reactions, destroying your product. Solution: Utilize the Accelerated SuFEx Click Chemistry (ASCC) protocol. By increasing the BTMG catalyst loading to 20 mol% and utilizing HMDS, the reaction will cleanly reach completion at room temperature in approximately 30 minutes.

Q3: I am working with oxetane sulfonyl fluorides, and they are completely unreactive with amines under standard SuFEx conditions. What is happening? A: Oxetane sulfonyl fluorides exhibit divergent reactivity. The steric bulk at the sulfur center hinders standard SuFEx (S-F exchange) with amines. Instead, amines promote a defluorosulfonylative pathway that cleaves the C-S bond, generating oxetane carbocations that form amino-oxetanes[4]. Solution: If your goal is to retain the S-O linkage (true SuFEx), you must switch your nucleophile. Phenolates are capable of overcoming this steric hindrance to successfully yield the desired oxetane sulfonate esters.

Q4: I am synthesizing highly volatile sulfonyl fluorides and losing yield during the prolonged 24-hour batch synthesis before I even attempt the SuFEx coupling. How can I optimize this timeline? A: The extended time in batch reactors allows for the volatilization and hydrolysis of sensitive intermediates. Transitioning to a continuous-flow electrochemical reactor reduces the sulfonyl fluoride synthesis time from 24–36 hours to just 5 minutes[5]. Solution: Implement a telescoped flow process. The rapid 5-minute residence time allows you to directly feed the newly synthesized sulfonyl fluoride into a secondary SuFEx coupling loop, entirely bypassing the need to isolate or store the volatile intermediate.

References
  • Source: nih.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • Source: nih.
  • Source: tue.
  • Source: springernature.

Sources

Optimization

How to prevent degradation of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide and standard operating procedure (SOP) to address the specific storage and handling challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide and standard operating procedure (SOP) to address the specific storage and handling challenges associated with 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (CAS: 2253641-20-0)[1].

While sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized the use of sulfonyl fluorides due to their thermodynamic stability and resistance to reduction, heteroaromatic sulfonyl fluorides possess unique degradation liabilities. This guide bridges the gap between theoretical SuFEx stability and the practical realities of handling highly activated pyridine derivatives in the laboratory.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a highly electrophilic system. Its degradation is not a simple matter of moisture exposure; it is driven by three distinct mechanistic pathways dictated by its molecular architecture:

  • Formal SO₂ Extrusion (Desulfonylation): Heteroaromatic sulfonyl halides located at the alpha-position (such as pyridine-2-sulfonyl derivatives) are uniquely prone to formal SO₂ extrusion[2]. This thermal decomposition pathway leads to the loss of the sulfonyl group, generating a desulfonylated pyridine byproduct.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is heavily deactivated by the electron-withdrawing 4-bromo, 3-fluoro, and 2-sulfonyl fluoride groups. This makes the ring highly susceptible to SₙAr. Trace nucleophiles (such as amines or hydroxide ions from basic moisture) can displace the halogens on the ring before attacking the S(VI) center.

  • Trace Hydrolysis: While sulfonyl fluorides are generally resistant to hydrolysis compared to their chloride counterparts[3], the extreme electron deficiency of this specific pyridine ring activates the S(VI)-F bond. Prolonged exposure to atmospheric moisture, especially in non-neutral microenvironments, will slowly hydrolyze the compound into the corresponding sulfonic acid[2].

DegradationPathways A 4-Bromo-3-fluoropyridine- 2-sulfonyl fluoride B Thermal Stress (> Room Temp) A->B Heat C Trace Moisture (H2O / OH-) A->C Humidity D Nucleophiles (Amines / Alcohols) A->D Contamination E Desulfonylated Pyridine Byproduct B->E Formal SO2 Extrusion F Sulfonic Acid Derivatives C->F S(VI)-F Cleavage G S_NAr Displaced Byproducts D->G F/Br Displacement

Mechanistic degradation pathways of 4-bromo-3-fluoropyridine-2-sulfonyl fluoride.

Quantitative Stability Profile

Understanding the kinetic rates of these degradation pathways is critical for establishing a baseline for storage. The table below summarizes the comparative stability of heteroaromatic sulfonyl fluorides versus their chloride analogs based on structural kinetic data[2].

ParameterPyridine-2-Sulfonyl ChloridePyridine-2-Sulfonyl FluoridePrimary Degradation Trigger
Hydrolytic Half-Life (Ambient) < 24 Hours> 6 Months (if dry)Atmospheric Moisture
Thermal Stability Limit ~0°C to 4°C~25°C (Short-term)Ambient Heat (SO₂ Extrusion)
SₙAr Susceptibility HighHigh (Due to F/Br groups)Cross-contamination
Optimal Storage Temp -80°C-20°CN/A

Step-by-Step Methodology: Optimal Storage Protocol

To ensure a self-validating system where the reagent remains pristine for SuFEx applications, you must isolate the compound from thermal energy, moisture, and nucleophiles. Follow this strict aliquoting and storage workflow.

Step 1: Thermal Acclimation (Crucial)

  • Action: Upon retrieving the sealed vessel from cold storage (-20°C), allow it to sit in a desiccator at room temperature for at least 2 hours before opening.

  • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the highly electrophilic reagent, initiating irreversible hydrolysis.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the acclimated vial into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against trace moisture, preventing the S(VI)-F cleavage.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk material into single-use amber glass vials (e.g., 50 mg to 100 mg per vial).

  • Causality: Repeated freeze-thaw cycles and repeated septum punctures introduce micro-amounts of water. Single-use aliquots eliminate cumulative degradation.

Step 4: Sealing and Secondary Containment

  • Action: Seal vials with PTFE-lined caps (do not use rubber septa, which can off-gas nucleophilic plasticizers). Wrap the cap junction tightly with Parafilm. Place the vials inside a secondary vacuum-sealed bag containing indicating Drierite (calcium sulfate).

Step 5: Long-Term Storage

  • Action: Store the secondary container in a dedicated -20°C freezer.

  • Causality: Maintaining the temperature at -20°C completely arrests the formal SO₂ extrusion pathway specific to pyridine-2-sulfonyl derivatives[2].

StorageProtocol A Acclimate to Room Temp (2 Hours) B Transfer to Argon Glovebox A->B C Aliquot into Single-Use Vials B->C D Seal with PTFE Caps C->D E Secondary Desiccator Bag D->E F Store at -20°C E->F

Step-by-step workflow for the optimal storage of heteroaryl sulfonyl fluorides.

Troubleshooting Guide & FAQs

Q: My reagent has changed from a free-flowing powder/clear liquid to a discolored, gummy residue. What happened? A: This is the hallmark of formal SO₂ extrusion combined with partial hydrolysis. If the freezer failed or the compound was left on the benchtop, the pyridine-2-sulfonyl group extruded SO₂, leaving behind a highly reactive desulfonylated pyridine that likely polymerized or reacted with trace moisture. The batch must be discarded.

Q: I accidentally opened the vial immediately after taking it out of the -20°C freezer. Is the reagent ruined? A: It is highly compromised. Condensation has introduced water directly to the sulfonyl fluoride. While SuFEx reagents are exceptionally stable in bulk water[3], they degrade when exposed to micro-droplets of water over long periods in storage. To salvage it, immediately dissolve the reagent in anhydrous DCM, dry over anhydrous MgSO₄, filter, concentrate under high vacuum, and re-aliquot in a glovebox.

Q: How can I definitively validate the integrity of the reagent before setting up a critical SuFEx reaction? A: The most reliable self-validating method is ¹⁹F NMR.

  • Diagnostic Markers: You should observe two distinct fluorine environments. The sulfonyl fluoride (S-F ) typically appears far downfield (around +40 to +60 ppm depending on the solvent), while the aromatic fluorine (C-F ) on the pyridine ring will appear upfield (typically between -100 to -130 ppm).

  • Degradation Signal: If the S-F peak is missing, or if you see a broad peak around -120 to -150 ppm indicative of free fluoride ions (HF/F⁻), the S(VI)-F bond has hydrolyzed.

Q: Can I store this compound in solution to make dispensing easier? A: It is highly discouraged for long-term storage. While stable in anhydrous solvents like THF or MeCN for short periods, extended storage in solution increases the collision frequency with trace impurities or residual water, accelerating degradation. Always store as a neat solid/oil.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: Scilit URL
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • Source: NIH (PMC)
  • 4-BROMO-3-FLUOROPYRIDINE-2-SULFONYL FLUORIDE Source: Fluorochem URL

Sources

Troubleshooting

Addressing poor reactivity of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride with nucleophiles

Topic: Overcoming Poor Reactivity of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride in Nucleophilic Couplings Prepared by: Senior Application Scientist, Chemical Biology & Synthesis Core Welcome to the Technical Support Ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Reactivity of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride in Nucleophilic Couplings Prepared by: Senior Application Scientist, Chemical Biology & Synthesis Core

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the activation of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride. Below, we dissect the mechanistic bottlenecks of this specific substrate, provide field-proven SuFEx (Sulfur(VI) Fluoride Exchange) protocols, and offer diagnostic troubleshooting to ensure high-yielding, chemoselective sulfonylation.

Part 1: Mechanistic Insights & Causality

Q: Why is 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride completely unreactive toward my amines and alcohols under standard sulfonylation conditions?

A: If you are treating this compound like a standard sulfonyl chloride, your reactions will fail. Sulfonyl fluorides possess a unique stability-reactivity pattern due to the exceptionally strong S–F bond, making them highly resistant to hydrolysis, thermolysis, and unactivated nucleophilic attack[1].

For this specific heteroaryl substrate, two compounding factors severely hinder reactivity:

  • Steric Shielding: The 3-fluoro substituent sits directly adjacent to the 2-sulfonyl fluoride group, creating a tight steric pocket that blocks the trajectory of incoming nucleophiles.

  • Electronic Deactivation: The electron-deficient pyridine ring alters the thermodynamic landscape of the S(VI) center.

To overcome this, the S–F bond must be explicitly activated using SuFEx catalysts (e.g., DBU, BEMP, or bifluoride salts). These catalysts mediate the transition of the fluoride ion from a stable covalent bond into a leaving group, often via hydrogen-bonding networks or the formation of a transient, highly reactive S(VI) intermediate[2][3].

G Substrate 4-Bromo-3-fluoropyridine- 2-sulfonyl fluoride Activated Activated S(VI) Intermediate Substrate->Activated Catalyst Binding SideRxn SNAr Side Product (Avoided via Catalysis) Substrate->SideRxn Uncatalyzed / High Temp Catalyst SuFEx Catalyst (BEMP / DBU) Catalyst->Activated Product Sulfonamide / Sulfonate Product Activated->Product Nucleophilic Attack Nucleophile Nucleophile (Amine / Silyl Ether) Nucleophile->Product

Fig 1. Mechanistic logic of SuFEx activation vs. competing SNAr pathways.

Part 2: Catalyst Selection & Optimization

Q: Which catalyst should I use to overcome the steric and electronic deactivation of this specific heteroaryl sulfonyl fluoride?

A: The choice of base catalyst is directly proportional to its pKa and its ability to stabilize the transition state[2]. For a hindered, deactivated substrate like 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride, standard amine bases like Triethylamine (Et₃N) are entirely ineffective[4]. You must escalate to phosphazene superbases or synergistic additive systems.

Quantitative Comparison of SuFEx Catalysts
Catalyst SystempKa (in MeCN)Typical LoadingEfficiency for Hindered HeteroarylsMechanistic Role
Et₃N ~18.810–20 mol%Poor ; fails on hindered S(VI) hubs[4].Weak base; insufficient for S–F activation.
DBU ~24.310–30 mol%Moderate ; requires high loading[3].Forms transient arylsulfonyl ammonium fluoride salt[2].
BEMP ~27.61–10 mol%Excellent ; catalyst of choice[3][5].Phosphazene superbase; highly efficient for challenging substrates.
BTMG + HMDS ~28.05–20 mol%Excellent (for alcohols/phenols)[4].Accelerated SuFEx; drives reaction via Si–F bond formation.
[KHF₂] N/A5–20 mol%High ; great for biphasic setups[6][7].Delivers acidic, nucleophilic fluoride to activate S–F[7].

Part 3: Self-Validating Experimental Methodologies

Q: How do I synthesize sulfonamides and sulfonate esters from this precursor without triggering nucleophilic aromatic substitution (SₙAr) at the 4-bromo position?

A: The 4-bromo position on the electron-deficient pyridine ring is highly susceptible to SₙAr if you use strong, unhindered nucleophiles at elevated temperatures. By utilizing BEMP at room temperature, you kinetically favor the SuFEx pathway at the S(VI) center, completely outcompeting SₙAr[4][5].

Below are the self-validating, step-by-step protocols for both amine and alcohol nucleophiles.

Protocol A: Chemoselective Synthesis of Sulfonamides (Amine Nucleophiles)

Causality: BEMP is utilized here because its extreme basicity and steric bulk prevent it from acting as a competing nucleophile, while efficiently activating the S–F bond at room temperature[3].

  • Preparation: In an oven-dried vial under inert atmosphere (N₂), dissolve 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (MeCN, 0.1 M).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 equiv).

  • Catalyst Injection: Add BEMP (5 mol%). The reaction mixture will typically undergo a subtle color change.

  • Self-Validation (In-Process Control): Stir at room temperature for 1–2 hours. Validate reaction progress via ¹⁹F NMR. Diagnostic check: The starting material's distinct S–F peak (typically between +40 to +60 ppm) will disappear, replaced by a sharp peak around -150 ppm corresponding to the liberated fluoride ion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: "Accelerated SuFEx" for Sulfonate Esters (Aliphatic Alcohols & Phenols)

Causality: Alcohols are poor SuFEx nucleophiles due to competing Sₙ2 pathways. We resolve this using the BTMG/HMDS synergistic system. HMDS converts the alcohol into a silyl ether in situ, and the thermodynamic driving force of forming a strong Si–F bond (~140 kcal/mol) pushes the reaction to completion[4][5].

  • In Situ Silylation: In a dry vial, combine the alcohol/phenol (1.1 equiv) and Hexamethyldisilazane (HMDS, 1.1 equiv) in anhydrous MeCN (0.2 M). Stir for 10 minutes.

  • Substrate Addition: Add 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (1.0 equiv). Note: No reaction will occur at this stage.

  • Catalytic Trigger: Inject BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (5–10 mol%).

  • Self-Validation: Monitor via LCMS. The reaction is exceptionally fast and should reach >95% conversion within 5 to 30 minutes at room temperature[4].

  • Workup: Concentrate under reduced pressure and purify directly via silica gel chromatography to avoid hydrolysis of the product.

Workflow Step1 1. Substrate Preparation Dissolve in MeCN (0.1 M) Step2 2. Nucleophile Addition Add 1.1-1.2 eq Amine/Alcohol Step1->Step2 Step3 3. Catalyst Injection Add 5-10 mol% BEMP or BTMG Step2->Step3 Step4 4. Reaction Monitoring Track via 19F NMR / LCMS Step3->Step4 Step5 5. Workup & Purification Aqueous wash, Flash Chrom. Step4->Step5

Fig 2. Step-by-step experimental workflow for catalyzed SuFEx coupling.

Part 4: Frequently Asked Questions (Troubleshooting)

Q: I am scaling up the reaction, and I notice a significant exotherm upon adding the catalyst, leading to degradation. How do I control this? A: SuFEx reactions, especially those utilizing BEMP or the BTMG/HMDS system, are highly exothermic due to the rapid formation of the S–N or S–O bond and the release of fluoride[5]. For scale-ups (>5 mmol), cool the reaction vessel in an ice bath (0 °C) prior to catalyst injection. Add the catalyst dropwise as a dilute solution in MeCN to control the heat evolution, then allow it to slowly warm to room temperature.

Q: Can I use water as a solvent for this specific pyridine derivative? A: While some SuFEx reactions can be performed "on-water"[1], the presence of the 4-bromo and 3-fluoro groups on an electron-deficient pyridine ring makes the substrate sensitive to hydroxide attack if the pH rises. It is highly recommended to stick to anhydrous polar aprotic solvents (MeCN, DMF, or NMP) to ensure strict chemoselectivity at the S(VI) center.

References

  • Gembus et al. / La Trobe University. "SuFEx Activation and Catalysis". [Link]

  • Royal Society of Chemistry. "New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives".[Link]

  • NIH PubMed Central. "Sulfur fluoride exchange". [Link]

  • NIH PubMed Central. "Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub". [Link]

  • ChemRxiv. "Accelerated SuFEx Click Chemistry for Modular Synthesis".[Link]

  • NIH PubMed Central. "Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry".[Link]

  • NIH PubMed Central. "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces".[Link]

Sources

Optimization

Analysis of common impurities in commercial 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

Welcome to the technical support center for 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth analysis of common impu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth analysis of common impurities, troubleshooting for analytical challenges, and answers to frequently asked questions. Our goal is to ensure the scientific integrity of your experiments by providing expert insights and validated protocols.

Introduction

4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a key building block in medicinal chemistry, valued for its role in the synthesis of complex molecules. The purity of this reagent is paramount to the success of subsequent reactions. This guide will delve into the common impurities that may be present in commercial batches, their origins, and robust methods for their detection and quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely impurities in my commercial batch of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride?

The impurity profile of your reagent is largely dependent on the synthetic route employed by the manufacturer. Based on common synthetic methods for aryl sulfonyl fluorides, the following impurities are most probable:

  • Starting Materials: Incomplete reaction can lead to the presence of the starting materials. A common precursor is 4-bromo-3-fluoropyridine.

  • Isomeric Impurities: Depending on the synthetic strategy, isomers such as 2-bromo-3-fluoropyridine-4-sulfonyl fluoride or other positional isomers of the bromo and fluoro substituents on the pyridine ring could be present.[1]

  • Hydrolysis Product: Sulfonyl fluorides can undergo hydrolysis to the corresponding sulfonic acid, 4-bromo-3-fluoropyridine-2-sulfonic acid. This is a very common impurity, especially if the material has been exposed to moisture.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, isopropanol, ethyl acetate) may be present in trace amounts.

  • Byproducts from Synthesis:

    • If the synthesis involves a diazotization reaction from an aniline precursor, residual diazonium salts or byproducts from their decomposition could be present.[3][4]

    • If synthesized from the corresponding sulfonyl chloride, unreacted sulfonyl chloride is a potential impurity.[5][6]

FAQ 2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

An unexpected peak in your HPLC chromatogram can be unsettling. Here’s a systematic approach to identify it:

  • Consider the Obvious: The most common impurity is the hydrolysis product, 4-bromo-3-fluoropyridine-2-sulfonic acid. This compound is more polar than the parent sulfonyl fluoride and will likely have a shorter retention time on a reverse-phase HPLC column.

  • Mass Spectrometry is Key: If your HPLC is connected to a mass spectrometer (LC-MS), the mass-to-charge ratio (m/z) of the unknown peak will be invaluable. Compare the observed m/z with the calculated molecular weights of the potential impurities listed in FAQ 1.

  • Spiking Experiment: If you have a reference standard for a suspected impurity, you can perform a spiking experiment. Add a small amount of the standard to your sample and re-run the HPLC. If the area of the unknown peak increases, you have confirmed its identity.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the unknown peak and analyze it by NMR spectroscopy. This will provide definitive structural information.

FAQ 3: My ¹⁹F NMR spectrum shows more than two fluorine signals. What could they be?

A clean sample of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride should exhibit two distinct signals in the ¹⁹F NMR spectrum: one for the fluorine on the pyridine ring and one for the sulfonyl fluoride group.[7][8][9] Additional signals could indicate:

  • Isomeric Impurities: Positional isomers will have different chemical environments for their fluorine atoms, leading to extra peaks in the spectrum.

  • Degradation Products: Certain degradation pathways might lead to new fluorine-containing species.

  • Fluorinated Solvents or Grease: Contamination from fluorinated solvents or grease used in the laboratory equipment can introduce extraneous ¹⁹F signals.

To troubleshoot, ensure your NMR tube and solvent are scrupulously clean. If the issue persists, consider the possibility of isomeric impurities from the supplier.

FAQ 4: My reaction with 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is not proceeding as expected. Could impurities be the cause?

Absolutely. The reactivity of the sulfonyl fluoride group is sensitive to the presence of certain impurities:

  • Water: The presence of water can hydrolyze the sulfonyl fluoride to the unreactive sulfonic acid, effectively reducing the concentration of your starting material.

  • Nucleophilic Impurities: If your reaction involves a nucleophile, any nucleophilic impurities in the starting material will compete in the reaction, leading to lower yields and the formation of byproducts.

  • Catalyst Poisons: If your reaction is catalyzed, certain impurities could act as catalyst poisons, inhibiting the reaction.

It is always recommended to use a freshly opened bottle or to dry the reagent under vacuum before use if it has been stored for an extended period.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% TFA in Acetonitrile

Gradient:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying volatile impurities such as residual solvents.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-500

Sample Preparation: Dissolve ~2 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR is a powerful tool for structural elucidation and can be used for quantitative purity analysis (qNMR) with an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended)

¹H NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Analysis: The spectrum should show characteristic signals for the pyridine ring protons. Integration of these signals relative to a known internal standard can determine purity.

¹⁹F NMR:

  • Solvent: Chloroform-d (CDCl₃)

  • Analysis: Two distinct signals are expected. The chemical shifts and coupling constants will be characteristic of the fluorine environments.[7][8][9] The presence of other signals indicates impurities.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity.

Impurity_Identification_Workflow start Unexpected Peak in Analysis (e.g., HPLC, NMR) lcms Perform LC-MS Analysis start->lcms Initial Step nmr Perform NMR Analysis (¹H, ¹⁹F, ¹³C) lcms->nmr If Mass is Ambiguous spiking Conduct Spiking Experiment with Known Standard lcms->spiking If a Standard is Available fraction_collection Fraction Collection via Preparative HPLC lcms->fraction_collection If Impurity is Abundant structural_elucidation Structural Elucidation of Isolated Impurity nmr->structural_elucidation For Definitive Structure confirm_identity Confirm Identity of Impurity spiking->confirm_identity fraction_collection->structural_elucidation structural_elucidation->confirm_identity reassess Re-evaluate Synthetic Route and Starting Materials confirm_identity->reassess

Caption: Workflow for the identification of unknown impurities.

Summary of Potential Impurities

Impurity ClassPotential CompoundsLikely Analytical Signature
Starting Material 4-bromo-3-fluoropyridinePeak with corresponding m/z in LC-MS; characteristic signals in ¹H and ¹⁹F NMR.
Isomers e.g., 2-bromo-3-fluoropyridine-4-sulfonyl fluorideSame m/z as the product in MS; distinct chemical shifts in ¹⁹F and ¹H NMR.
Hydrolysis Product 4-bromo-3-fluoropyridine-2-sulfonic acidMore polar peak in reverse-phase HPLC; distinct m/z in LC-MS (negative ion mode).
Synthesis Byproduct e.g., 4-bromo-3-fluoropyridine-2-sulfonyl chlorideReactive, may not be stable for analysis. Could be observed by GC-MS if volatile.
Residual Solvents Acetonitrile, Isopropanol, etc.Characteristic peaks in the low mass range of a GC-MS total ion chromatogram.

Conclusion

The purity of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is crucial for its successful application in research and development. By understanding the potential impurities and employing the appropriate analytical techniques, researchers can ensure the quality of their starting materials and the integrity of their experimental results. This guide provides a comprehensive framework for the analysis and troubleshooting of common issues related to this important chemical building block.

References

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. (n.d.). Retrieved from [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - BALL LAB. (2018, June 11). Retrieved from [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11). Retrieved from [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | ACS Combinatorial Science. (n.d.). Retrieved from [Link]

    • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). Retrieved from [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (n.d.). Retrieved from [Link]

  • EURL-SRM - Analytical Observations Report. (2018, March 15). Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8). Retrieved from [Link]

  • 4-bromo-3-fluoropyridine-2-sulfonyl fluoride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009, September 3). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023, March 29). Retrieved from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group. (2018, March 27). Retrieved from [Link]

  • Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC. (n.d.). Retrieved from [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (n.d.). Retrieved from [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (2019, May 7). Retrieved from [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles - PMC - NIH. (2025, August 15). Retrieved from [Link]

  • Synthesis of Sulfonyl Fluorides and the Total Synthesis of the Rhodocorane Natural Products - DSpace Repository. (n.d.). Retrieved from [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Semantic Scholar. (2021, February 3). Retrieved from [Link]

  • 4-Bromo-3-fluoropyridine | 2546-52-3 - MilliporeSigma. (n.d.). Retrieved from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - ResearchGate. (2025, October 13). Retrieved from [Link]

  • THE SCIENCE OF ORGANIC FLUOROCHEMISTRY. (1999, February 5). Retrieved from [Link]

  • 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem. (n.d.). Retrieved from [Link]

  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3). Retrieved from [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed. (2018, October 19). Retrieved from [Link]

  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group - PubMed. (2026, January 5). Retrieved from [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit. (2024, May 10). Retrieved from [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Quenching, and Removal of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride , a highly versatile Sulfu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride , a highly versatile Sulfur(VI) Fluoride Exchange (SuFEx) hub.

Due to the unique stability of the S(VI)-F bond and the presence of multiple electrophilic sites on the heteroaryl ring, removing unreacted equivalents of this specific reagent requires strategic planning. Standard aqueous workups are often insufficient. Below, you will find field-proven troubleshooting guides, step-by-step protocols, and mechanistic insights to ensure high-purity product isolation.

Part 1: Fundamental FAQs (The "Why")

Q: Why can't I just use a standard aqueous workup (e.g., water or brine) to quench unreacted 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride? A: Unlike traditional sulfonyl chlorides, which rapidly hydrolyze upon contact with water, sulfonyl fluorides are exceptionally stable to neutral water, brine, and even mild acids. This stability is the foundational principle of SuFEx click chemistry[1]. The high charge density of the central S(VI) atom and the strength of the S-F bond mean that the unreacted reagent will simply partition into your organic layer during a standard workup, contaminating your final product.

Q: Can I use strong bases like boiling NaOH to force hydrolysis? A: While 10% NaOH is a documented method for hydrolyzing simple aryl sulfonyl fluorides [2], we strongly advise against this for 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride. Expert Insight: This specific molecule contains a highly electron-deficient pyridine ring substituted with a bromine (C4) and a fluorine (C3). Strong aqueous bases (like NaOH) or primary alkoxides can trigger undesired Nucleophilic Aromatic Substitution (SNAr) at the C4 or C3 positions of your synthesized product, leading to complex degradation mixtures. Mild, selective scavenging is required.

Q: Will silica gel chromatography degrade the unreacted reagent? A: No. Sulfonyl fluorides are highly stable on silica gel. If the unreacted reagent has an Rf value similar to your desired product, they will co-elute. You must chemically alter the unreacted reagent to change its polarity before purification.

Part 2: Troubleshooting & Removal Strategies (The "How")

To safely remove the unreacted reagent without degrading your SuFEx product, you must exploit the S(VI)-F bond's specific reactivity profile using targeted scavengers.

Strategy A: Mild Amine Scavenging (Recommended)

Mechanism: By adding a highly polar, water-soluble secondary amine (e.g., morpholine or diethanolamine) or a polymer-supported amine (e.g., PS-Trisamine) at the end of the reaction, you force the unreacted sulfonyl fluoride to undergo a rapid SuFEx reaction [3]. This converts the highly non-polar sulfonyl fluoride into a highly polar sulfonamide (or a polymer-bound sulfonamide), which can be easily removed via mild acidic washing or simple filtration. Advantage: Avoids SNAr side-reactions on the bromofluoropyridine core.

Strategy B: Fluoride Ion Scavenging (Post-Reaction)

Mechanism: During the SuFEx reaction, free fluoride ions are released. These ions can cause product racemization or slowly degrade silyl protecting groups. Adding Trimethylsilanol (TMSOH) converts the anionic fluoride into volatile fluorotrimethylsilane (TMSF, b.p. 16 °C), which is easily removed in vacuo [4].

Part 3: Step-by-Step Methodologies

Protocol 1: Liquid-Phase Amine Scavenging (Using Diethanolamine)

Use this method when scaling up, as liquid scavengers are more cost-effective than polymer-bound resins.

  • Reaction Completion: Verify the completion of your primary SuFEx coupling via LC-MS or TLC.

  • Scavenger Addition: To the crude reaction mixture (typically in DCM, DMF, or MeCN), add 3.0 equivalents of diethanolamine relative to the estimated unreacted sulfonyl fluoride.

  • Activation: Add 1.0 equivalent of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the scavenging SuFEx reaction. Stir at room temperature for 45–60 minutes.

  • Phase Separation: Dilute the mixture with EtOAc or DCM. Wash the organic layer sequentially with:

    • 1M aqueous HCl (2 × 20 mL) to remove excess diethanolamine, DBU, and the newly formed highly polar diethanolamine-sulfonamide adduct.

    • Saturated aqueous NaHCO3 (1 × 20 mL).

    • Brine (1 × 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Solid-Phase Scavenging (Using PS-Trisamine)

Use this method for small-scale library synthesis or when the product is highly sensitive to aqueous acidic washes.

  • Resin Preparation: Swell PS-Trisamine resin (3–5 equivalents based on unreacted starting material) in DCM for 15 minutes.

  • Scavenging: Add the swelled resin directly to the crude SuFEx reaction mixture.

  • Agitation: Shake or gently stir the suspension at room temperature for 2–3 hours. (Do not use a magnetic stir bar at high speeds, as it will mechanically grind the polymer beads).

  • Filtration: Filter the mixture through a Celite pad or a fritted syringe. Wash the resin cake with DCM (3 × 5 mL).

  • Concentration: Concentrate the filtrate. The unreacted reagent remains covalently bound to the resin.

Part 4: Quantitative Data & Method Comparison

Scavenging MethodReagent UsedReaction TimeSNAr RiskPost-Scavenging WorkupIdeal Scale
Liquid Amine Diethanolamine + DBU45–60 minLow1M HCl aqueous wash> 1 mmol (Scale-up)
Solid-Phase PS-Trisamine resin2–3 hoursVery LowSimple filtration< 1 mmol (Libraries)
Forced Hydrolysis 10% NaOH (aq)30–60 minHigh Phase separationNot recommended
Chromatography Silica GelN/ANoneColumn purificationOnly if Rf differs

Part 5: Visualizations

Decision Tree for Quenching 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

QuenchingDecision Start Unreacted Sulfonyl Fluoride CheckSNAr Is the product sensitive to SNAr (e.g., C4-Bromo)? Start->CheckSNAr CheckScale Is the reaction scale > 1 mmol? CheckSNAr->CheckScale Yes (Default) Hydrolysis Avoid Strong Base (NaOH Hydrolysis) CheckSNAr->Hydrolysis No LiquidAmine Protocol 1: Liquid Amine Scavenging (Diethanolamine) SolidPhase Protocol 2: Solid-Phase Scavenging (PS-Trisamine) CheckScale->LiquidAmine Yes CheckScale->SolidPhase No

Decision matrix for selecting the optimal SuFEx quenching methodology.

Chemical Workflow & Phase Separation Logic

WorkflowLogic Crude Crude Reaction Mixture (Product + Unreacted SF) AddScavenger Add Diethanolamine + DBU (1 hr) Crude->AddScavenger AddAcid Add 1M HCl (aq) & Extract AddScavenger->AddAcid OrgLayer Organic Layer (Pure Product) AddAcid->OrgLayer Top/Bottom Phase AqLayer Aqueous Layer (Quenched SF-Adduct) AddAcid->AqLayer Wash Waste

Workflow demonstrating the liquid-phase amine scavenging and separation process.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): The Next Generation of Click Chemistry. Describes the foundational stability of the S(VI)-F bond to aqueous and neutral conditions. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. Details the use of NaOH for the forced hydrolysis of sulfonyl fluorides and their general synthetic instability under harsh basic conditions. ChemRxiv. Available at:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Demonstrates the reactivity of sulfonyl fluorides with amine scavengers to form stable sulfonamides. ACS Publications. Available at:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Outlines the use of TMSOH as a fluoride ion scavenger to remove anionic fluorine post-reaction. Journal of the American Chemical Society / PMC. Available at:[Link]

Reference Data & Comparative Studies

Validation

Structural Characterization of 4-Bromo-3-fluoropyridine-2-sulfonyl Fluoride-Protein Adducts: A Comparative Guide

Introduction to Heteroaryl SuFEx Warheads The expansion of the ligandable proteome beyond cysteine has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. While early covalent inhibitors relied heav...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Heteroaryl SuFEx Warheads

The expansion of the ligandable proteome beyond cysteine has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. While early covalent inhibitors relied heavily on acrylamides to target highly nucleophilic, yet rare, cysteine residues, SuFEx warheads—specifically sulfonyl fluorides—enable the selective targeting of tyrosine, lysine, histidine, and serine[2].

Among these, 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride represents a highly sophisticated, context-dependent heteroaryl electrophile. The strategic incorporation of electron-withdrawing bromine and fluorine atoms on the pyridine core precisely tunes the electrophilicity of the S(VI) center. Meanwhile, the heteroaryl nature of the ring prevents the rapid aqueous degradation typically seen in aliphatic sulfonyl fluorides, ensuring the warhead remains inert until perfectly positioned within a protein binding pocket[3].

This guide provides a comprehensive comparative analysis of this warhead against alternative covalent strategies, alongside self-validating experimental workflows for the structural characterization of its protein adducts.

Comparative Analysis: Warhead Performance & Causality

To rationally select a covalent warhead, one must balance intrinsic reactivity with hydrolytic stability. Aliphatic sulfonyl fluorides (e.g., PMSF) often suffer from poor aqueous stability because they undergo facile elimination via a highly reactive sulfene intermediate[2]. Conversely, fluorosulfates (-OSO₂F) possess an additional oxygen atom that significantly attenuates reactivity, making them exceptionally stable but often too unreactive for rapid labeling unless the binding affinity is extraordinarily high[4].

Heteroaryl sulfonyl fluorides, such as 4-bromo-3-fluoropyridine-2-sulfonyl fluoride, occupy the optimal "Goldilocks" zone. They resist sulfene elimination, maintaining high stability in serum, yet possess enough intrinsic reactivity to form stable sulfonate or sulfonamide adducts when activated by the protein microenvironment[2].

Table 1: Comparative Performance of Covalent Warheads
Warhead ClassRepresentative ScaffoldTargetable ResiduesAqueous StabilityIntrinsic ReactivityAdduct Linkage
Heteroaryl Sulfonyl Fluoride 4-Bromo-3-fluoropyridine-2-SO₂FTyr, Lys, His, SerHigh Moderate-High (Tunable) Sulfonate / Sulfonamide
Aliphatic Sulfonyl Fluoride PMSFSerLowHighSulfonate
Fluorosulfate Aryl-OSO₂FTyr, LysVery HighLowSulfate / Sulfamate
Acrylamide Ibrutinib (Michael Acceptor)CysHighHigh (Thiol-specific)Thioether

Microenvironment-Driven Adduct Formation

The defining feature of 4-bromo-3-fluoropyridine-2-sulfonyl fluoride is its reliance on proximity-driven activation. The warhead does not react indiscriminately. Instead, it requires a specific protein microenvironment to lower the activation energy barrier. Structural analyses of SuFEx adducts reveal that reactive tyrosines or serines are almost always positioned adjacent to basic residues (lysine, arginine, or histidine)[4]. These basic residues act as general bases to deprotonate the target nucleophile or hydrogen-bond to the leaving fluoride ion, catalyzing the click reaction[4].

SuFEx_Mechanism W 4-Bromo-3-fluoropyridine- 2-sulfonyl fluoride M Microenvironment Activation (Basic Residues / H-bonding) W->M Reversible Binding T Target Nucleophile (Tyr, Lys, His, Ser) T->M Deprotonation A Stable Protein Adduct (Sulfonate / Sulfonamide) M->A SuFEx Click Reaction L Leaving Group (Fluoride Ion) M->L Elimination

SuFEx reaction mechanism activated by the protein microenvironment.

Structural Characterization Workflows

Characterizing heteroaryl sulfonyl fluoride adducts requires an orthogonal, three-tiered approach to ensure absolute confidence in target engagement and site selectivity.

  • Intact Protein Mass Spectrometry (MS): Used to determine labeling stoichiometry. Diagnostic Causality: When targeting serine or threonine, intact MS may reveal an adduct mass that is 18 Da lighter than expected. This occurs because sulfonylated serines can undergo beta-elimination to form dehydroalanine—a highly diagnostic artifact of SuFEx labeling[5].

  • Bottom-Up Proteomics (LC-MS/MS): Peptide mapping pinpoints the exact amino acid modified. The sulfonate/sulfonamide linkages formed by these warheads are highly stable under standard tryptic digestion and collision-induced dissociation (CID) conditions[6].

  • X-ray Crystallography: Provides high-resolution confirmation of the binding pose and the geometry of the covalent linkage, revealing the exact salt bridges that facilitated the fluoride exchange[7].

Characterization_Workflow P1 Protein + Warhead Incubation P2 Intact Mass Spec (Stoichiometry) P1->P2 Validation P3 Trypsin Digestion & LC-MS/MS P1->P3 Proteomics P5 Purification & X-ray Crystallography P1->P5 Structural ID P4 Peptide Mapping (Site ID) P3->P4 Data Analysis

Self-validating workflow for the structural characterization of SuFEx adducts.

Step-by-Step Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental branch contains an internal control to rule out false positives (e.g., non-specific surface labeling or artifactual oxidation).

Protocol 1: In Vitro Covalent Labeling & Intact Mass Validation

Causality: Highly reactive electrophiles can randomly collide with surface lysines, creating false positives. To validate that labeling is active-site directed, this protocol utilizes a competitive reversible inhibitor as a negative control.

  • Preparation: Dilute recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid Tris or primary amine buffers, which can act as competitive nucleophiles.

  • Control Setup: Divide into three cohorts: (A) Vehicle control (DMSO), (B) 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (20 µM), and (C) Pre-incubation with a known high-affinity reversible inhibitor (100 µM) for 30 mins, followed by the sulfonyl fluoride (20 µM).

  • Incubation: Incubate all samples at 25°C for 2 hours.

  • Desalting & Analysis: Pass samples through a Zeba spin desalting column to remove excess small molecules. Analyze via LC-TOF Intact Mass Spectrometry.

  • Validation: Cohort B should show a mass shift corresponding to the adduct (minus the mass of HF). Cohort C must show no mass shift, proving the reaction is strictly proximity-driven within the binding pocket.

Protocol 2: LC-MS/MS Peptide Mapping for Site Identification

Causality: To prevent disulfide scrambling from masking the true modification site, cysteines must be rigorously reduced and alkylated prior to digestion.

  • Denaturation: Take 50 µg of the validated adduct from Protocol 1 (Cohort B) and denature in 8M Urea.

  • Reduction/Alkylation: Add 5 mM DTT (30 mins, 37°C), followed by 15 mM Iodoacetamide (30 mins, dark, RT).

  • Digestion: Dilute urea to <2M with 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Quenching & Desalting: Quench with 1% Formic Acid. Desalt peptides using C18 StageTips.

  • LC-MS/MS Acquisition: Analyze on an Orbitrap mass spectrometer. Set the mass of the 4-bromo-3-fluoropyridine-2-sulfonyl moiety (minus fluorine) as a variable modification on Tyr, Lys, His, and Ser[6].

Protocol 3: Co-Crystallization of the Protein-Adduct

Causality: Soaking highly reactive sulfonyl fluorides into pre-formed apo-crystals often cracks the crystal lattice due to the conformational changes induced by covalent bond formation. Therefore, the adduct must be pre-formed and purified in solution prior to crystallization[7].

  • Adduct Generation: Scale up Protocol 1 to generate 5 mg of the covalent complex.

  • Homogenization: Purify the complex via Size Exclusion Chromatography (SEC) (e.g., Superdex 75) to separate the 100% modified adduct from any unreacted apo-protein, ensuring structural homogeneity.

  • Concentration: Concentrate the pure adduct to 10-15 mg/mL.

  • Crystallization Trials: Set up sitting-drop vapor diffusion screens. The covalent linkage locks the protein in a single conformational state, often accelerating crystal nucleation compared to the apo-protein.

  • Diffraction & Refinement: Collect X-ray diffraction data. During refinement, explicitly define the geometry of the sulfonate ester (for Tyr/Ser) or sulfonamide (for Lys/His) linkage in the topology file.

References

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. 4

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications.2

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - RSC. 3

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry - ACS Publications.6

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. 5

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. 7

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC - NIH. 1

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of Sulfonyl Fluoride-Labeled Peptides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of peptides covalently modified by sulfonyl fluoride (SF) probes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of peptides covalently modified by sulfonyl fluoride (SF) probes. As a senior application scientist, my aim is to equip you with the technical understanding and practical insights necessary to select and implement the most effective analytical strategies for your research. We will move beyond simple procedural lists to explore the underlying principles that govern experimental choices, ensuring a robust and self-validating approach to your work.

The Rise of Sulfonyl Fluorides in Chemical Biology

Sulfonyl fluorides have emerged as powerful electrophilic "warheads" for covalent labeling of proteins.[1][2] Their unique reactivity profile, which allows them to target a broader range of nucleophilic amino acid residues beyond cysteine—including tyrosine, serine, threonine, lysine, and histidine—has significantly expanded the druggable proteome.[2][3][4] This versatility makes them invaluable tools in chemical biology and drug discovery for applications such as target identification, validation, and the development of covalent inhibitors.[1][2][3] The underlying technology, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has been hailed as a next-generation "click chemistry" due to its efficiency and biocompatibility.[3][5][6]

Mass spectrometry (MS) is the cornerstone for analyzing these covalently modified proteins and peptides, enabling the precise identification of labeling sites and the quantification of target engagement.[2] However, the specific nature of the sulfonyl fluoride-peptide adduct presents unique challenges and opportunities in MS-based analysis. This guide will compare and contrast the most relevant MS techniques to empower you to generate high-quality, reliable data.

Core Analytical Strategies: A Comparative Overview

The analysis of sulfonyl fluoride-labeled peptides typically involves a bottom-up proteomics workflow. This includes enzymatic digestion of the labeled protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. The key to a successful experiment lies in the selection of the appropriate fragmentation technique to confidently identify the modified peptide and pinpoint the exact site of modification.

Here, we compare the three most common fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

Technique Principle Advantages for SF-Labeled Peptides Disadvantages for SF-Labeled Peptides Typical Instrumentation
Collision-Induced Dissociation (CID) Slow heating of ions through collisions with an inert gas, leading to fragmentation at the most labile bonds.[7][8]Widely available and well-characterized. Can provide basic sequence information.Prone to neutral loss of the sulfonyl group (SO3, 80 Da), which can dominate the spectrum and obscure sequence-informative fragment ions.[7] This makes precise localization of the modification site challenging.Ion Trap, Triple Quadrupole, Q-TOF
Higher-Energy Collisional Dissociation (HCD) Collisional activation in a higher-pressure cell, resulting in faster fragmentation and a broader range of fragment ions.[9]Generates more backbone fragment ions (b- and y-ions) compared to CID, improving sequence coverage.[9] Can sometimes retain the modification on fragment ions, aiding in localization.Still susceptible to neutral loss, although often to a lesser extent than CID. The high energy can lead to complex spectra.Orbitrap, Q-Exactive
Electron-Transfer Dissociation (ETD) Fragmentation is induced by transferring an electron to a multiply charged peptide ion, causing cleavage of the N-Cα bond in the peptide backbone.[8]Preserves post-translational modifications (PTMs) and covalent labels on the peptide backbone.[8][9] This is a significant advantage for unambiguously localizing the sulfonyl fluoride modification. Generates c- and z-type fragment ions.[8]Less efficient for singly and doubly charged peptides. Can result in lower sequence coverage for some peptides compared to CID/HCD.Ion Trap, Orbitrap with ETD capability

Experimental Workflows and Methodologies

A robust experimental design is critical for the successful analysis of sulfonyl fluoride-labeled peptides. Below are detailed protocols for a typical chemoproteomic workflow.

Experimental Workflow: Target Identification using Sulfonyl Fluoride Probes

This workflow outlines the key steps from cell lysis to mass spectrometry analysis for identifying protein targets of a sulfonyl fluoride probe.

Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis A Cell Lysis & Proteome Extraction B Protein Quantification (BCA Assay) A->B C Probe Incubation (SF-alkyne probe) B->C D Click Chemistry (Biotin-azide) C->D E Streptavidin Affinity Purification D->E F On-bead Digestion (Trypsin) E->F G Peptide Desalting (C18 StageTip) F->G H LC-MS/MS Analysis G->H I Database Search & Data Analysis H->I

Caption: General workflow for target identification using sulfonyl fluoride probes.[10]

Detailed Protocol: On-Bead Digestion and LC-MS/MS Analysis

This protocol provides a step-by-step guide for the digestion of enriched proteins and their subsequent analysis by mass spectrometry.

  • Protein Enrichment and Washing: After incubation with the sulfonyl fluoride probe and click chemistry with a biotin-azide tag, enrich the labeled proteins using streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins.

  • Reduction and Alkylation:

    • Resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate in the dark for 20 minutes.[10]

  • On-Bead Digestion:

    • Wash the beads to remove excess DTT and iodoacetamide.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.[10]

  • Peptide Collection and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide mixture with formic acid (to a final concentration of ~1%).

    • Desalt the peptides using a C18 StageTip or equivalent.[10]

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a reverse-phase liquid chromatography system.[1]

    • Employ a data-dependent acquisition (DDA) method, prioritizing precursor ions that show a mass shift corresponding to the sulfonyl fluoride probe.

Data Analysis and Interpretation: Navigating the Spectral Landscape

The analysis of mass spectrometry data from sulfonyl fluoride labeling experiments requires specialized considerations.

Database Searching

When performing a database search, it is crucial to include the mass of the sulfonyl fluoride probe as a variable modification on all potential target amino acid residues (Tyr, Ser, Thr, Lys, His, Cys). This allows the search engine to identify peptides that have been covalently modified.

Interpreting Fragmentation Spectra

The fragmentation pattern of a sulfonyl fluoride-labeled peptide provides a wealth of information.

Fragmentation cluster_peptide Sulfonyl Fluoride Labeled Peptide cluster_fragments Fragmentation Products Peptide H₂N-Pep1-Y-Pep2-COOH (Y = Tyrosine labeled with SF probe) b_ion b-ion (H₂N-Pep1-Y*) Peptide->b_ion y_ion y-ion (H-Pep2-COOH) Peptide->y_ion neutral_loss Neutral Loss (SO₃) Peptide->neutral_loss

Caption: Fragmentation of a sulfonyl fluoride-labeled peptide in the mass spectrometer.

  • CID/HCD Spectra: Look for the characteristic neutral loss of 80 Da (SO3).[7] While this can complicate localization, its presence can be a diagnostic indicator of a sulfonyl-modified peptide. The key to localization is to identify b- or y-ions that retain the modification.

  • ETD Spectra: In ETD spectra, the modification should remain intact on the c- and z-ions, providing clear evidence for the site of labeling.

Validation and Confidence

To ensure the trustworthiness of your results, consider the following:

  • Manual Spectral Validation: Always manually inspect the MS/MS spectra of high-scoring peptide-spectral matches (PSMs) to confirm the presence of key fragment ions that support the sequence and modification site.

  • Competitive Inhibition: Perform experiments where you pre-incubate your sample with a non-probe version of your inhibitor. A decrease in the signal from the probe-labeled peptide in the presence of the competitor provides strong evidence for specific binding.[1]

  • Isotopic Labeling: The use of isotopically labeled probes can aid in the confident identification of modified peptides and provide mechanistic insights.[11]

Concluding Remarks

The analysis of sulfonyl fluoride-labeled peptides by mass spectrometry is a powerful approach for advancing chemical biology and drug discovery. By understanding the nuances of different fragmentation techniques and implementing robust experimental and data analysis workflows, researchers can confidently identify and characterize the targets of these versatile covalent probes. The choice between CID, HCD, and ETD will ultimately depend on the specific research question and the available instrumentation. However, for unambiguous localization of the modification site, ETD is often the superior technique. As the field continues to evolve, so too will the mass spectrometry methods for analyzing these important covalent modifications, further expanding our ability to explore the proteome.

References

  • A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes - Benchchem.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed.
  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glut
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF - ResearchG
  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry - PubMed.
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS.
  • Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites - Benchchem.
  • Study of the gas-phase fragmentation behaviour of sulfon
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - PMC.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - Stanford Medicine.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A.
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes.
  • Peptide Fragmentation P
  • Mass spectrometry of peptides and proteins - Department of Chemistry and Biochemistry.
  • Peptide ion fragmentation in Peptide ion fragment

Sources

Validation

Reactivity Comparison: 4-Bromo-3-fluoropyridine-2-sulfonyl Fluoride vs. Other Sulfonyl Fluorides

Introduction & Scientific Context The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and Jiajia Dong, has fundamentally transformed chemical biology, drug discovery, and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and Jiajia Dong, has fundamentally transformed chemical biology, drug discovery, and materials science [1]. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and reduction, sulfonyl fluorides possess a unique stability-reactivity profile. The S(VI)–F bond is thermodynamically stable and resistant to cleavage under aqueous, acidic, basic, and reductive conditions. However, upon specific activation—typically via a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a Lewis acid—the electrophilicity of the sulfur center is unleashed, allowing for rapid, quantitative, and chemoselective ligation with nucleophiles (amines, phenols) [2].

Within the expanding library of SuFEx hubs, 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride stands out as an elite, multi-functional scaffold. This guide provides an objective, data-supported comparison of its reactivity against other classes of sulfonyl fluorides, detailing how its structural features enable orthogonal functionalization workflows that are highly prized in late-stage drug development.

Structural Analysis & Reactivity Profile

The reactivity of a sulfonyl fluoride is dictated by the electronic environment surrounding the S(VI) center. 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is engineered with specific electronic and steric handles that dictate its superior performance:

  • Pyridine Core (Electron-Withdrawing): The nitrogen atom in the aromatic ring withdraws electron density from the ring, increasing the electrophilicity of the sulfonyl group at the C2 position. This makes heteroaryl sulfonyl fluorides inherently more reactive toward SuFEx than their standard aryl counterparts (e.g., benzenesulfonyl fluoride) [3].

  • 3-Fluoro Substituent (Inductive Activation): The highly electronegative fluorine atom at the C3 position exerts a strong inductive pull (-I effect), further polarizing the S-F bond and lowering the activation energy required for nucleophilic attack.

  • 4-Bromo Substituent (Orthogonal Handle): The bromine atom at C4 provides a site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Because the S-F bond is virtually inert to palladium catalysis, the C-Br bond can be functionalized selectively—a concept known as "orthogonal reactivity" [4].

  • 2-Sulfonyl Fluoride (SuFEx Hub): Positioned alpha to the pyridine nitrogen, this group is highly primed for DBU-catalyzed or BEMP-catalyzed click reactions.

Comparison with Alternative Sulfonyl Fluorides
  • Alkyl Sulfonyl Fluorides (e.g., Methanesulfonyl fluoride): Lack the π -system activation. They are generally less reactive and often require harsher conditions or specialized catalysts (like bifluoride salts) to achieve efficient SuFEx coupling.

  • Aryl Sulfonyl Fluorides (e.g., Benzenesulfonyl fluoride, PhSO2F): The industry standard. They are highly stable but require significant activation (e.g., 10-20 mol% DBU) to react with amines or phenols. They lack an innate handle for downstream cross-coupling unless pre-functionalized.

  • Other Heteroaryl Sulfonyl Fluorides (e.g., Pyridine-3-sulfonyl fluoride): Highly reactive, but without the precision of the 4-bromo and 3-fluoro substituents, they cannot undergo the same multi-dimensional, orthogonal derivatization workflows.

Quantitative Reactivity Comparison

The following table summarizes the performance metrics of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride against alternative sulfonyl fluorides, based on established SuFEx literature parameters [1, 3, 4].

Compound ClassExampleHydrolytic Stability (pH 7)Relative SuFEx ReactivityOrthogonal Cross-Coupling HandleTypical Catalyst Requirement
Highly Functionalized Heteroaryl 4-Bromo-3-fluoropyridine-2-sulfonyl fluorideExcellent (>99% intact after 24h)Very High (Enhanced by pyridine & 3-F)Yes (C4-Bromo)5-10 mol% DBU or BEMP
Standard Heteroaryl Pyridine-2-sulfonyl fluorideExcellentHighNo10-15 mol% DBU
Standard Aryl Benzenesulfonyl fluorideExcellentModerateNo15-20 mol% DBU
Alkyl Methanesulfonyl fluorideGoodLowNoBifluoride or strong base
Aryl Chloride (Control) Benzenesulfonyl chloridePoor (Rapid hydrolysis)Extremely High (Uncontrollable)N/A (Degrades)None (Spontaneous)

Mechanistic Pathways & Visualizations

To understand the utility of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride, one must visualize its dual-pathway potential. The molecule can undergo either Suzuki cross-coupling at the bromide or SuFEx at the sulfonyl fluoride, in either order, without cross-contamination of reactive sites.

Orthogonal_Reactivity SM 4-Bromo-3-fluoropyridine -2-sulfonyl fluoride Suzuki Pathway A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, Na2CO3) SM->Suzuki C4-Br reacts selectively SuFEx Pathway B: SuFEx Click (DBU, R-NH2 or R-OH) SM->SuFEx C2-SO2F reacts selectively ProdA 4-Aryl-3-fluoropyridine -2-sulfonyl fluoride (SO2F Intact) Suzuki->ProdA ProdB 4-Bromo-3-fluoropyridine -2-sulfonamide (Br Intact) SuFEx->ProdB Final Fully Functionalized Bi-aryl Sulfonamide ProdA->Final SuFEx Click on Prod A ProdB->Final Suzuki Coupling on Prod B

Caption: Orthogonal functionalization workflow of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride.

When the SuFEx pathway is engaged, the reaction relies on the precise activation of the S-F bond or the nucleophile by a catalyst like DBU.

SuFEx_Mechanism A Ar-SO2F (Sulfonyl Fluoride) C DBU Catalyst Activation Complex A->C DBU activates S-F B Nucleophile (R-OH or R-NH2) B->C Nu attacks S(VI) D Ar-SO2-Nu (Sulfonate/Sulfonamide) C->D F- elimination E HF / DBU-H+F- (Byproduct) C->E

Caption: DBU-catalyzed SuFEx mechanism demonstrating S(VI)-F bond activation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure scientific integrity by explaining the causality behind the reagent choices. These workflows validate the orthogonal reactivity of the 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride scaffold [4, 5].

Protocol 1: Orthogonal Suzuki-Miyaura Cross-Coupling (Preserving the SO2F Group)

This protocol demonstrates the inertness of the S-F bond to palladium catalysis, allowing the selective arylation of the C4-Bromide.

Reagents:

  • 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the sulfonyl fluoride, arylboronic acid, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is chosen because its bidentate phosphine ligand provides a sterically demanding environment that favors oxidative addition into the C-Br bond while completely ignoring the S-F bond.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

    • Causality: A biphasic system is critical. Water dissolves the inorganic base to facilitate the transmetalation step of the Suzuki cycle, while the S-F bond's extreme hydrolytic stability prevents it from degrading in the aqueous basic media.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours under an argon atmosphere. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Validation: The resulting 4-aryl-3-fluoropyridine-2-sulfonyl fluoride product retains the active SO2F group, ready for subsequent SuFEx chemistry.

Protocol 2: DBU-Catalyzed SuFEx Click Reaction

This protocol details the selective amination of the sulfonyl fluoride group, which can be performed either on the starting material or the product of Protocol 1.

Reagents:

  • Sulfonyl fluoride substrate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • DBU (10 mol%)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonyl fluoride and the amine in anhydrous CH₃CN at room temperature.

  • Catalyst Addition: Add DBU dropwise to the stirring solution.

    • Causality: DBU acts as a specialized organocatalyst. It hydrogen-bonds with the incoming nucleophile and simultaneously interacts with the fluorine atom, lowering the transition state energy for the S(VI) nucleophilic substitution. Unlike standard bases (like TEA or DIPEA), DBU specifically accelerates the F- elimination step without causing side-reactions.

  • Reaction: Stir at room temperature for 2–12 hours. The electron-deficient nature of the fluoropyridine ring ensures rapid conversion.

  • Workup: Concentrate the solvent in vacuo. Purify the crude mixture directly via flash column chromatography (Hexanes/EtOAc).

  • Validation: The quantitative yield of the sulfonamide, with the extraction of the DBU-HF byproduct, confirms the success of the click reaction.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Available at:[Link]

  • Hua, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available at:[Link]

  • Erb, W., et al. (2022). Exploring the boundaries of ferrocenesulfonyl fluoride chemistry. RSC Publishing. Available at:[Link]

  • Leng, J., et al. (2022). Regio- and Stereoselective Installation of Bromide onto Vinyl Sulfonyl Fluorides: Construction of a Class of Versatile Sulfur Fluoride Exchange Hubs. Organic Letters. Available at:[Link]

Comparative

Benchmarking SuFEx reagents against other click chemistry reactions for bioconjugation

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Evolution of Bioconjugation As biotherapeutics and targeted degradation systems (e.g., PROTACs, LYTACs) grow in complexity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Evolution of Bioconjugation

As biotherapeutics and targeted degradation systems (e.g., PROTACs, LYTACs) grow in complexity, the demand for robust, chemoselective, and biocompatible conjugation strategies has skyrocketed[1]. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) established the click chemistry paradigm, its reliance on cytotoxic copper limits in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) resolved the toxicity issue but introduced bulky hydrophobic linkers that can perturb protein folding or pharmacokinetics[1].

Sulfur(VI) Fluoride Exchange (SuFEx), introduced by K. Barry Sharpless and colleagues, represents a paradigm shift in linking chemistry[2]. Utilizing the unique balance of extreme stability and latent reactivity of the S(VI)-F bond, SuFEx enables the formation of highly stable sulfonamide or sulfonate linkages[1]. This guide objectively benchmarks SuFEx against CuAAC, SPAAC, and IEDDA, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Benchmarking: Causality in Reaction Dynamics

Understanding the physicochemical drivers behind each click reaction is essential for selecting the appropriate bioconjugation strategy.

  • CuAAC and SPAAC: Both rely on the cycloaddition of azides and alkynes. CuAAC uses Cu(I) to lower the activation barrier, achieving high regioselectivity and fast kinetics. However, the requisite copper generates reactive oxygen species (ROS) that degrade nucleic acids and proteins. SPAAC relies on the inherent ring strain of cyclooctynes (e.g., DBCO) to drive the reaction without metals[1]. While bioorthogonal, SPAAC sacrifices regioselectivity and introduces significant steric bulk, which can mask critical binding epitopes on small proteins.

  • IEDDA (Tetrazine Ligation): The reaction between tetrazines and trans-cyclooctene (TCO) is exceptionally fast and bioorthogonal, making it ideal for metabolic glycoengineering and live-cell imaging[1]. However, tetrazines can be susceptible to degradation by biological nucleophiles over extended periods, and the resulting adducts are massive.

  • SuFEx: Unlike cycloadditions, SuFEx is a substitution reaction. The S(VI)-F bond is essentially inert to water, oxygen, and most biological nucleophiles at physiological pH[2]. However, upon encountering a specific microenvironment—such as the proximity-induced binding pocket of a protein or a strong hydrogen-bonding network—the fluoride leaving group is activated. This allows chemoselective reaction with specific tyrosine, lysine, or histidine residues[3]. In protein-protein interactions, the proximity-induced SuFEx reaction fits a two-step mechanism (noncovalent binding followed by covalent bond formation), with second-order rate constants ( k2​ ) ranging from 5 to 50 M−1s−1 under optimal conditions[4].

Quantitative Comparison of Bioconjugation Strategies

To objectively benchmark these technologies, we summarize their kinetic and physical properties below.

ParameterCuAACSPAACIEDDA (Tetrazine-TCO)SuFEx
Reaction Rate ( k2​ ) 10 – 100 M−1s−1 0.1 – 1 M−1s−1 103106 M−1s−1 5 – 50 M−1s−1 (Proximity-induced)[4]
Biocompatibility Low (Cu toxicity)HighHighHigh (Metal-free)[5]
Bioorthogonality StrictStrictStrictChemoselective (Targets specific residues)[3]
Linker Size Small (Triazole)Bulky (Cyclooctyl-triazole)Very Bulky (Dihydropyridazine)Minimal (Sulfate/Sulfonamide)[2]
Key Advantage High regioselectivityMetal-free, in vivo useUltra-fast kineticsUnmatched stability, minimal steric footprint

Strategic Decision Workflow

Selecting the right chemistry requires balancing reaction speed, steric constraints, and the biological environment.

BioconjugationDecision Start Bioconjugation Requirement BioOrth Strict Bioorthogonality Required? Start->BioOrth YesBio Yes BioOrth->YesBio NoBio No (Chemoselectivity OK) BioOrth->NoBio Speed Need Ultra-Fast Kinetics? YesBio->Speed Linker Linker Size Constraint? NoBio->Linker IEDDA IEDDA (Tetrazine) Fast, Bulky Speed->IEDDA Yes (>10³ M⁻¹s⁻¹) SPAAC SPAAC (DBCO) Moderate, Bulky Speed->SPAAC No (~1 M⁻¹s⁻¹) CuAAC CuAAC Small, Toxic (In vitro) Linker->CuAAC Small, Metal OK SuFEx SuFEx Small, Stable, Proximity-Driven Linker->SuFEx Small, Metal-Free

Caption: Logical decision tree for selecting bioconjugation strategies based on experimental constraints.

Experimental Protocol: SOF4-Derived SuFEx Bioconjugation

Thionyl tetrafluoride ( SOF4​ )-derived iminosulfur oxydifluorides act as multidimensional connective hubs, allowing sequential SuFEx reactions with primary amines (e.g., lysine residues on proteins) to form stable sulfamides[5]. The following protocol outlines the conjugation of an alkyne-bearing difluoride probe to Bovine Serum Albumin (BSA).

Self-Validating Design: This protocol is designed as a self-validating system. By carefully controlling the molar equivalents and utilizing LC-MS for downstream analysis, researchers can definitively confirm the chemoselectivity of the SuFEx reaction without the confounding variables of background hydrolysis.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of the alkyne-bearing iminosulfur oxydifluoride probe in anhydrous DMSO.

    • Causality: SuFEx probes are highly stable but hydrophobic. DMSO ensures the probe remains fully solvated before introduction to the aqueous protein environment, preventing premature aggregation[5].

  • Protein Preparation: Prepare a 15 μM solution of BSA in pH 7.3 Phosphate-Buffered Saline (PBS).

    • Causality: Maintaining pH 7.3 is critical. It preserves the physiological protonation state of lysine residues while ensuring the S(VI)-F bond remains completely inert to background aqueous hydrolysis[5].

  • Reaction Initiation: Add 1 molar equivalent of the difluoride probe to the BSA solution. Incubate at 25 °C for 1 hour with gentle agitation.

    • Causality: Unlike CuAAC, this reaction requires no metal catalysts or reducing agents (e.g., sodium ascorbate), thereby preserving the protein's native disulfide bonds and tertiary structure[5].

  • Purification: Terminate the reaction by passing the mixture through a size-exclusion spin column (e.g., Zeba Spin Desalting Column) equilibrated with PBS.

    • Causality: Size-exclusion chromatography rapidly separates the massive protein conjugate (~66 kDa) from unreacted small-molecule probes, halting the reaction kinetics precisely at the 1-hour mark.

  • Validation via LC-MS: Analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry.

    • Causality: LC-MS will reveal a distinct mass shift. At 1 equivalent, a single modification of the target protein is typically observed, validating the chemoselectivity of the SuFEx hub toward highly accessible lysine residues[5].

SuFExWorkflow Prep 1. Reagent Prep (Probe in DMSO) Mix 3. Conjugation (25°C, 1 hr) Prep->Mix Buffer 2. Protein Prep (BSA in pH 7.3 PBS) Buffer->Mix Purify 4. SEC Purification (Remove excess probe) Mix->Purify Analyze 5. LC-MS Analysis (Validate mass shift) Purify->Analyze

Caption: Step-by-step experimental workflow for SuFEx-mediated protein bioconjugation.

Case Studies in Drug Discovery: Proximity-Induced Activation

The true power of SuFEx lies in its application to covalent drug discovery. Because the S(VI)-F bond is unreactive in bulk solvent, it acts as a "stealth" warhead. When a small molecule carrying a SuFEx group binds to a target protein, the localized microenvironment (proximity effect) dramatically lowers the activation energy[3].

For example, in the development of cytosolic nucleotidase IIIB (cNIIIB) inhibitors, researchers redesigned a noncovalent inhibitor by appending a sulfonyl fluoride group. Upon binding the catalytic pocket, the perfect orientation of the inhibitor facilitated a proximity-induced SuFEx reaction with His110, forming a covalent S-N bond[3]. This resulted in a highly potent covalent inhibitor ( IC50​=67 nM) with a reaction half-life of approximately 13 minutes[3]. This level of targeted covalent modification, without off-target toxicity, is exceedingly difficult to achieve with traditional electrophiles (like Michael acceptors) or classical click chemistries.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride

An Essential Guide to the Safe Handling of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride: Personal Protective Equipment and Operational Protocols In the landscape of modern drug discovery and chemical synthesis, functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride: Personal Protective Equipment and Operational Protocols

In the landscape of modern drug discovery and chemical synthesis, functionalized heterocyclic compounds are indispensable tools. 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a prime example, offering a unique combination of reactive sites for complex molecular construction. However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep, field-tested perspective on the necessary personal protective equipment (PPE) and handling protocols. Our objective is to instill a profound understanding of the risks and to empower researchers, scientists, and drug development professionals to work with this compound confidently and, above all, safely.

A Proactive Hazard Analysis: Understanding the "Why" Behind the "What"

The chemical architecture of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride presents a tripartite hazard. Understanding each component is fundamental to appreciating the required safety measures.

  • The Sulfonyl Fluoride Moiety (-SO₂F): This functional group is the primary source of acute danger. While sulfonyl fluorides are generally more stable than their chloride counterparts, they are potent electrophiles.[1] Their most critical reaction in a laboratory context is with water (including atmospheric moisture or biological tissues), which can lead to the formation of highly corrosive and toxic byproducts.[2] A safety data sheet for a similar compound explicitly warns that it is a "Strong hydrogen fluoride-releaser."[3]

  • Hydrofluoric Acid (HF) Risk: The potential generation of HF is a severe threat. HF is a highly corrosive chemical that causes deep, painful burns and can be fatal.[4] A particularly insidious characteristic is that symptoms from dilute solutions (<20%) can be delayed for 12-24 hours, allowing for significant, unnoticed damage.[5][6] The fluoride ion penetrates tissues and can cause systemic toxicity by binding with calcium and magnesium in the blood, potentially leading to cardiac arrest.[5][7]

  • The Halogenated Pyridine Core: The core structure itself is classified as hazardous. GHS information for the parent "4-Bromo-3-fluoropyridine" indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[8] The complete molecule, 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride, is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and is toxic if swallowed, in contact with skin, or if inhaled.[3][9]

This analysis dictates that all handling procedures must be designed to prevent any contact and to mitigate the risk of accidental reaction with moisture.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your most immediate and critical control measure. The following table outlines the mandatory PPE for any manipulation of this compound.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical splash goggles AND a full-face shield.Protects against splashes of the compound which can cause severe eye damage.[9] The face shield provides a secondary barrier for the entire face, crucial given the corrosive nature of the material and potential for HF generation.
Hand Protection Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove.Nitrile gloves alone are not recommended for extended work with some halogenated compounds.[10] A robust outer layer like butyl rubber provides superior protection. Double-gloving minimizes exposure risk in case of a breach in the outer glove. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant lab coat, fully fastened.Protects skin from accidental splashes and contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[11][12]
Respiratory Protection Mandatory use within a certified chemical fume hood. A fume hood is the primary engineering control to prevent inhalation of the toxic compound.[13] All weighing and transfer operations must be conducted within the hood to contain any dust or vapors.

Operational and Disposal Plans: A Framework for Safety

A proactive safety culture is built on robust, repeatable procedures. The following workflow and plans provide a comprehensive system for managing 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride throughout its lifecycle in the lab.

Standard Operational Workflow

This diagram illustrates the critical steps and decision points for safely incorporating the reagent into an experimental procedure.

Caption: A logical workflow for the safe handling of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride.

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure. All personnel must be familiar with these procedures before beginning work.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately move to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove all contaminated clothing while showering. After initial flushing, apply 2.5% calcium gluconate gel. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.[6]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[2] Do not delay. Seek immediate medical attention from an ophthalmologist.[3]
Inhalation Move the affected person to fresh air immediately.[14] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical help.[2]
Small Spill (<100 mL) Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11] DO NOT USE WATER. [11] Collect the material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the entire laboratory immediately. Activate the fire alarm to alert others and call your institution's emergency response team.
Waste Management and Disposal

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Segregation: All waste generated from handling this compound must be treated as halogenated hazardous waste . It must be kept separate from non-halogenated waste streams to avoid costly and complex disposal procedures.[15][16][17]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride".[18] An running list of all components in a mixed waste container should be maintained.[15]

  • Containers: Use robust, chemically compatible containers with secure, vapor-tight lids.[18]

  • Collection:

    • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be collected in a designated, lined solid waste container.

    • Liquid Waste: Unused reagent, reaction mixtures, and solvent rinses should be collected in a designated liquid waste container. Never pour this waste down the drain. [19]

Conclusion: A Culture of Proactive Safety

The effective and safe use of 4-Bromo-3-fluoropyridine-2-sulfonyl fluoride in research is entirely achievable. It requires, however, a mindset that prioritizes safety through a comprehensive understanding of the material's hazards. By internalizing the principles outlined in this guide—from the rationale behind each piece of PPE to the systematic execution of operational and emergency plans—scientists can mitigate risks effectively. This diligence protects not only the individual researcher but also their colleagues and the integrity of the vital scientific work being performed.

References

  • Information on Hydrofluoric Acid. Stanford Environmental Health & Safety. Available at: [Link]

  • Hydrofluoric acid poisoning. MedlinePlus Medical Encyclopedia. Available at: [Link]

  • Hydrogen Fluoride (HF) | Medical Management Guidelines. Toxic Substance Portal - CDC. Available at: [Link]

  • Don't Get Burned by Hydrofluoric Acid Toxicity. Emergency Medicine Residents' Association (EMRA). Available at: [Link]

  • Hydrofluoric Acid Burns. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Hazard Summary: Sulfuryl Fluoride. New Jersey Department of Health. Available at: [Link]

  • 4-bromo-3-fluoropyridine-2-sulfonyl fluoride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hazard Summary: Methanesulfonyl Fluoride. New Jersey Department of Health. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. Available at: [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Treatments Procedure - Sulfuryl Fluoride. USDA APHIS. Available at: [Link]

  • Sulfur fluoride exchange. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 4-Bromo-3-fluoropyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange... The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • On-Water Synthesis of Biaryl Sulfonyl Fluorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • PPE for Pyridine. Dräger. Available at: [Link]

  • Sustainable synthesis of sulfonyl fluorides in water. ACS Green Chemistry & Engineering Conference. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Dräger Gas Detectors & PPE for Pyridine. Dräger. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB, University of British Columbia. Available at: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs... National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University Environmental Health & Safety. Available at: [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]

  • Pyridine for Synthesis - Safety Data Sheet. Loba Chemie. Available at: [Link]

Sources

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